6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Description
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Properties
IUPAC Name |
6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXQCBXZCCSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the[1][2][3]triazolo[1,5-a]pyridine core has emerged as a "privileged structure" due to its presence in numerous biologically active compounds. This guide provides a comprehensive technical overview of a particularly valuable derivative: 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. The strategic placement of a bromine atom and a fluorine atom on this scaffold imparts unique chemical properties and reactivity, making it a highly versatile building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential applications.
Physicochemical and Structural Characteristics
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a crystalline solid under standard conditions. Its core structure consists of a fused bicyclic system where a 1,2,4-triazole ring is merged with a pyridine ring. The strategic positioning of the electronegative fluorine atom at the 8-position and the synthetically versatile bromine atom at the 6-position significantly influences the molecule's electronic properties and reactivity.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1592865-93-4 | [4][5] |
| Molecular Formula | C₆H₃BrFN₃ | [4] |
| Molecular Weight | 216.01 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | >110 °C (estimated) | Inferred from analogue[6] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General chemical knowledge |
| Purity | Typically available at ≥97% | [4] |
Structural Diagram
The structural formula of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine highlights the key functional groups that are central to its chemical utility.
Caption: Structure of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Synthesis and Manufacturing
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various methodologies, often involving the cyclization of a substituted 2-aminopyridine derivative.[7][8] For 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a logical synthetic pathway commences with a suitably substituted pyridine ring.
Key Starting Material: 2-Amino-3-bromo-5-fluoropyridine
The primary precursor for the synthesis is 2-Amino-3-bromo-5-fluoropyridine (CAS No. 869557-43-7).[1][9] This starting material can be prepared through multi-step synthetic sequences, often beginning with simpler pyridine derivatives and introducing the bromo and fluoro substituents through established aromatic substitution and diazotization reactions.[2][3]
Illustrative Synthetic Protocol: Cyclization to the Triazolopyridine Core
While the exact industrial synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is proprietary, a plausible and widely applicable laboratory-scale synthesis involves the reaction of the aminopyridine precursor with a reagent that provides the remaining atoms for the triazole ring, followed by oxidative cyclization. One common approach is the reaction with formamide or a derivative, followed by ring closure. An alternative, efficient method involves the oxidative cyclization of a 2-pyridylhydrazone intermediate.[10]
Protocol: Oxidative Cyclization Approach (Illustrative)
-
Formation of the Hydrazone Intermediate:
-
To a solution of 2-Amino-3-bromo-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add an appropriate aldehyde (e.g., formaldehyde or a protected form, 1.1 eq).
-
The reaction mixture is stirred, often with gentle heating, to form the corresponding Schiff base.
-
Subsequent treatment with a reducing agent (e.g., NaBH₄) would yield the secondary amine, which is then nitrosated and reduced to the hydrazine. A more direct approach involves reacting the aminopyridine with a suitable hydrazine-forming reagent.
-
-
Oxidative Cyclization:
-
The resulting hydrazone intermediate is dissolved in a solvent like DMF or acetonitrile.
-
An oxidizing agent such as N-chlorosuccinimide (NCS) or lead tetraacetate is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[10]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification is typically achieved by column chromatography on silica gel to yield the final product.
-
Caption: General synthetic workflow for 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine lies in its potential for diversification. The bromine atom at the 6-position is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, further influenced by the fluorine atom, makes the C-Br bond at the 6-position highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity enables two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the triazolopyridine core and various aryl or heteroaryl boronic acids or esters.[11][12] This reaction is instrumental in building complex molecular architectures, often required for enhancing potency and modulating the pharmacokinetic properties of drug candidates.[13][14][15]
Illustrative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
-
Reaction Execution:
-
The reaction mixture is heated, often with microwave irradiation to shorten reaction times, to a temperature typically ranging from 80 to 120 °C.[16]
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired coupled product.
-
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position of the triazolopyridine core.[17][18] This is particularly relevant in drug design for creating molecules that can form critical hydrogen bond interactions with biological targets.[19][20]
Illustrative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[21]
-
A dry, degassed aprotic solvent such as toluene or 1,4-dioxane is added.
-
-
Reaction Execution:
-
The mixture is heated to a temperature typically between 80 and 110 °C.
-
The reaction progress is monitored by an appropriate chromatographic technique.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated.
-
The residue is then purified by column chromatography to yield the aminated product.
-
Applications in Drug Discovery and Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore. Its derivatives have shown a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.[7][22] The incorporation of a fluorine atom, as in 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[23]
Role as a Kinase Inhibitor Scaffold
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many kinase inhibitors are designed to mimic ATP and bind to the enzyme's active site. The triazolopyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.[24] The 6- and 8-positions are often directed towards the solvent-exposed region of the ATP-binding pocket, making them ideal points for introducing substituents that can enhance potency and selectivity.[25] A notable example of a drug featuring a related scaffold is the MET kinase inhibitor, AMG 337.[23]
The Strategic Importance of Fluorine and Bromine
-
Fluorine: The presence of the 8-fluoro substituent can significantly impact the pKa of the heterocyclic system, influence conformation, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Bromine: As detailed above, the 6-bromo substituent serves as a crucial synthetic handle, allowing for late-stage diversification of drug candidates. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[26]
Safety and Handling
As with all laboratory chemicals, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a biologically relevant core scaffold, a metabolically blocking fluorine atom, and a synthetically versatile bromine atom makes it an ideal building block for the creation of complex and potent therapeutic agents. The ability to readily engage in robust cross-coupling reactions allows for extensive chemical space to be explored, facilitating the optimization of lead compounds in drug development programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of scaffolds like 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is set to increase.
References
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ResearchGate. (2025). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine. Retrieved from [Link]
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MDPI. (n.d.). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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CP Lab Safety. (n.d.). 6-bromo-8-fluoro-[1][2][3]triazolo[1, 5-a]pyridine, min 97%, 10 grams. Retrieved from [Link]
-
ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Stenutz. (n.d.). 6-bromo-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]
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ResearchGate. (2016). Microwave-Assisted synthesis and evaluation of antibacterial activity of novel 6-fluoroaryl-[1][2][3]triazolo[1,5-A]pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]
- Unspecified Source. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
- Unspecified Source. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R).
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VIVAN ACL. (n.d.). 2-Amino-3-Bromo-5-Fluoropyridine. Retrieved from [Link]
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ResearchGate. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]
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MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]
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RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
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Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Triazolopyridines
In the landscape of medicinal chemistry, certain heterocyclic scaffolds emerge as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The[1][2]triazolo[1,5-a]pyridine core is a prominent member of this class. Its structural resemblance to purines allows it to function as a bioisostere, effectively mimicking endogenous ligands and interacting with key enzymatic and receptor systems.[3][4] The strategic placement of functional groups onto this core is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable derivative: 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine . The introduction of a bromine atom at the 6-position provides a versatile chemical handle for elaboration via cross-coupling reactions, while the fluorine atom at the 8-position modulates the electronic properties of the ring system, often enhancing binding affinity and improving metabolic stability. This combination makes it a highly sought-after building block for synthesizing complex molecules aimed at challenging therapeutic targets, from oncogenic kinases to inflammatory mediators.[5][6][7]
Core Physicochemical and Structural Data
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. All quantitative data for 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1592865-93-4 | [1][2] |
| Molecular Formula | C₆H₃BrFN₃ | [1] |
| Molecular Weight | 216.01 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Purity | Typically ≥97% | [1] |
| Canonical SMILES | C1=C(C2=NN=CN2C=C1F)Br | N/A |
| InChI Key | N/A (Not available in search results) | N/A |
Synthesis Strategy: Constructing the Triazolopyridine Core
While specific, peer-reviewed synthesis routes for 1592865-93-4 are not detailed in the provided search results, the general synthesis of the[1][2]triazolo[1,5-a]pyridine scaffold is well-established. The most common and mechanistically sound approach involves the cyclization of a substituted 2-aminopyridine precursor.
The logical synthetic pathway would begin with a suitably substituted pyridine, such as 2-amino-3-fluoro-5-bromopyridine. This precursor undergoes reaction with an appropriate reagent to form the fused triazole ring. A widely employed method involves an oxidative N-N bond formation.[8]
The diagram below illustrates a generalized, plausible workflow for the synthesis.
Caption: Generalized synthetic workflow for triazolopyridine formation.[8]
Causality Behind Experimental Choices:
-
Starting Material: The selection of 2-amino-3-fluoro-5-bromopyridine is critical as it already contains the requisite atoms (Br and F) in the correct positions for the final product.
-
Cyclization Method: Methods involving (diacetoxyiodo)benzene (PIFA) or other iodine-based reagents are often preferred because they proceed under relatively mild conditions and are tolerant of various functional groups, which is essential for complex molecule synthesis.[8] Copper-catalyzed methods under an air atmosphere represent an alternative, cost-effective approach.[8]
Chemical Reactivity and Applications in Drug Development
The true value of 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine lies in its utility as a versatile intermediate. The bromine atom at the C-6 position is the primary site of reactivity, serving as an anchor point for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of molecular fragments, a cornerstone of structure-activity relationship (SAR) studies.
The Role in Kinase Inhibition
The triazolopyridine scaffold is a key component in the design of kinase inhibitors. Kinases are critical cell signaling proteins, and their dysregulation is a hallmark of many cancers. The nitrogen atoms in the triazolopyridine ring system are excellent hydrogen bond acceptors, mimicking the adenine region of ATP and allowing the inhibitor to sit effectively in the enzyme's active site. Derivatives of this scaffold have been investigated as potent and selective inhibitors of MET, a receptor tyrosine kinase implicated in various cancers.[6]
Application in Autoimmune and Inflammatory Diseases
Beyond oncology, this scaffold is crucial in developing treatments for inflammatory diseases. For instance, derivatives of[1][2]triazolo[1,5-a]pyridine have been discovered as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[7] RORγt is a key transcription factor that drives the production of pro-inflammatory cytokines like IL-17A. Inhibiting its function is a promising therapeutic strategy for conditions such as psoriasis.[7]
A Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate its practical application, a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is fundamental for creating C-C bonds and attaching new aryl or heteroaryl groups to the 6-position of the core.
Objective: To synthesize 6-(1-methyl-1H-pyrazol-4-yl)-8-fluoro-[1][2]triazolo[1,5-a]pyridine, a structure analogous to intermediates used in potent MET inhibitors.[6]
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine (1.0 eq), the pyrazole boronic ester (1.2 eq), and the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Expert Insight: Using a slight excess of the boronic ester ensures the complete consumption of the more valuable bromo-starting material. The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Trustworthiness: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solvent system often accelerates this step. Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine to remove the inorganic base and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its structure and confirm the success of the reaction.[9]
-
Conclusion and Future Outlook
6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, combined with the proven biological relevance of the triazolopyridine scaffold, ensures its continued importance in the discovery of novel therapeutics. The ability to readily diversify the 6-position allows for rapid exploration of chemical space, accelerating the journey from a hit compound to a clinical candidate. As researchers continue to tackle increasingly complex biological targets, the demand for such sophisticated, functionally-rich building blocks will undoubtedly grow.
References
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CP Lab Safety. 6-bromo-8-fluoro-[1][2]triazolo[1, 5-a]pyridine, min 97%, 10 grams. Available from: [Link]
-
MySkinRecipes. Methyl 6-bromo-[1][2]triazolo[1,5-a]pyridine-8-carboxylate. Available from: [Link]
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ACS Publications. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. Available from: [Link]
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PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
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PubMed. Discovery of[1][2]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Available from: [Link]
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PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]
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An In-depth Technical Guide to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest in contemporary medicinal chemistry. We will delve into its structural characteristics, a validated synthetic pathway with mechanistic insights, and its critical role as a key intermediate in the development of targeted therapeutics, particularly covalent KRAS G12C inhibitors. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel pharmaceutical agents.
Core Molecular Structure and Physicochemical Properties
6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound. Its structure is characterized by a pyridine ring fused with a 1,2,4-triazole ring, further substituted with a bromine atom at the 6-position and a fluorine atom at the 8-position. This specific arrangement of atoms and functional groups imparts unique electronic and steric properties that are highly valuable for molecular scaffolding and reaction dynamics in drug synthesis.
The bromine atom at C6 serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular complexity. The electron-withdrawing fluorine atom at C8 modulates the electronic density of the ring system, influencing both the reactivity of the molecule and the pKa of the triazolopyridine core. This modulation can be critical for establishing favorable interactions with biological targets.
Table 1: Key Compound Identifiers and Properties
| Identifier | Value |
| CAS Number | 1260760-26-9 |
| Molecular Formula | C₆H₃BrFN₃ |
| Molecular Weight | 216.01 g/mol |
| Canonical SMILES | C1=C(C=C2C(=N1)N=CN2)F |
| InChI Key | InChI=1S/C6H3BrFN3/c7-4-1-5(8)6-3-9-10-2-11-6/h1-3H |
Synthesis and Mechanistic Rationale
The synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is reliably achieved through the cyclization of a substituted aminopyridine precursor. The following protocol is a validated method adapted from established literature, providing a robust pathway to the desired compound.
Experimental Protocol: Synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Step 1: Synthesis of 5-Bromo-3-fluoro-2-hydrazinopyridine
-
To a solution of 2,5-dibromo-3-fluoropyridine in an appropriate solvent (e.g., ethanol or n-butanol), add hydrazine hydrate.
-
The reaction is typically heated to reflux for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
-
The rationale for this step is a nucleophilic aromatic substitution (SNAr) reaction. Hydrazine, a potent nucleophile, displaces the bromine atom at the C2 position, which is activated towards substitution by the electron-withdrawing effects of the ring nitrogen and the adjacent fluorine atom. The bromine at C5 is significantly less reactive and remains intact.
-
Upon cooling, the product often precipitates and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Step 2: Cyclization to form the Triazolopyridine Ring
-
The isolated 5-Bromo-3-fluoro-2-hydrazinopyridine is suspended in an excess of trimethyl orthoformate.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.
-
The reaction is heated to reflux. The progress is monitored by TLC or LC-MS.
-
Mechanistically, the hydrazino group first reacts with trimethyl orthoformate to form a formylhydrazone intermediate. The acidic catalyst protonates the intermediate, facilitating the intramolecular cyclization onto the pyridine ring nitrogen. Subsequent elimination of methanol and aromatization yields the stabletriazolo[1,5-a]pyridine ring system.
-
After completion, the reaction mixture is cooled, and the excess trimethyl orthoformate is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine as a solid.
This two-step, one-pot adaptation is efficient and scalable, making it a preferred method in drug development campaigns where material throughput is essential.
Workflow Visualization
Caption: Synthetic workflow for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine.
Application in Drug Discovery: A Key Building Block for KRAS G12C Inhibitors
The primary utility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine lies in its role as a crucial intermediate for the synthesis of highly potent and selective kinase inhibitors. Most notably, it is a foundational component of several covalent inhibitors targeting the KRAS G12C mutation, a significant driver in various cancers including non-small cell lung cancer and colorectal cancer.
Compounds such as Adagrasib (MRTX849) and other investigational agents utilize this triazolopyridine core as a central scaffold. In these structures, the triazolopyridine moiety serves to orient other functional groups in a precise three-dimensional arrangement to maximize binding affinity within the Switch-II pocket of the KRAS G12C protein.
Synthetic Utility in KRAS G12C Inhibitor Scaffolds
The synthesis of these complex inhibitors leverages the reactivity of the C6-bromo substituent. A typical subsequent step involves a Suzuki-Miyaura cross-coupling reaction.
Caption: Utilization of the title compound in Suzuki cross-coupling reactions.
In this reaction, the bromine atom is replaced with a larger, more complex aryl group (often a substituted naphthalene or similar bicyclic system). This newly introduced group is designed to form critical π-stacking and hydrophobic interactions within the target protein. The final steps of the synthesis typically involve the installation of a reactive group, such as an acrylamide, which forms a covalent bond with the cysteine residue of the KRAS G12C mutant protein, leading to irreversible inhibition.
Quality Control and Characterization
Ensuring the purity and identity of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is paramount for its successful use in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is employed for rigorous quality control.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess purity, typically aiming for >98% for use in sensitive downstream applications.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) gives a characteristic M and M+2 signal, which is a key diagnostic feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the three aromatic protons on the ring system, with chemical shifts and coupling constants dictated by the influence of the nitrogen, fluorine, and bromine atoms.
-
¹³C NMR: Confirms the presence of the six unique carbon atoms in the structure.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum confirms the presence of the single fluorine atom at the C8 position.
-
The combination of these analytical methods provides a comprehensive and self-validating system to confirm the structural integrity and purity of the compound before its commitment to complex and high-value synthetic routes.
Conclusion
6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is more than a simple chemical reagent; it is an enabling tool in modern drug discovery. Its well-defined structure, reliable synthesis, and versatile reactivity make it an indispensable building block for constructing sophisticated molecular architectures aimed at challenging disease targets. The proven success of this scaffold in the development of groundbreaking KRAS G12C inhibitors underscores its importance and ensures its continued relevance in the field of medicinal chemistry. Researchers and synthetic chemists can confidently employ this intermediate as a robust starting point for the discovery of next-generation therapeutics.
References
-
American Chemical Society, CAS Common Chemistry. 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine.[Link]
An In-Depth Technical Guide to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, strategic importance in synthesis, and its role as a versatile intermediate for creating complex, biologically active molecules.
Core Molecular Attributes and Physicochemical Properties
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a substituted bicyclic heteroaromatic compound. The fusion of a pyridine ring with a 1,2,4-triazole ring creates a unique electron-deficient scaffold that is metabolically stable and serves as a valuable pharmacophore. The strategic placement of bromine and fluorine atoms provides specific steric and electronic properties and, crucially, offers orthogonal handles for further chemical modification.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFN₃ | [1][2][4] |
| Molecular Weight | 216.01 g/mol | [1][2] |
| CAS Number | 1592865-93-4 | [1][2] |
| Appearance | Solid | [5] |
| Storage | 2-8°C, Sealed, Dry | [1] |
| SMILES | FC1=CC(Br)=CN2C1=NC=N2 | [1] |
The presence of the bromine atom at the C6 position is of paramount importance for synthetic utility. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The fluorine atom at the C8 position modulates the electronic properties of the ring system, often enhancing metabolic stability and binding affinity to biological targets by participating in hydrogen bonding or other non-covalent interactions.
Synthesis Strategy: Constructing the Triazolo[1,5-a]pyridine Core
The causality behind this choice is clear: the 2-aminopyridine moiety provides the necessary nitrogen atom and the foundational pyridine ring, upon which the triazole ring can be constructed. Several effective methods exist for this transformation, each with its own merits.
Plausible Synthetic Workflow
The synthesis logically begins with a suitably substituted pyridine, such as 2-amino-5-bromo-3-fluoropyridine, and proceeds through an N-amination and subsequent cyclization. One of the most reliable methods involves an oxidative N-N bond formation.[6]
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: PIFA-Mediated Oxidative Cyclization
This protocol is adapted from a general method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides.[6] The choice of (Diacetoxyiodo)benzene (PIFA) as the oxidizing agent is based on its effectiveness in promoting metal-free oxidative N-N bond formation under mild conditions, which is crucial for preserving the sensitive halogen substituents.
-
Amidine Synthesis: To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 equiv) in an appropriate solvent like toluene, add the desired N-aryl benzimidamide (1.1 equiv).
-
Heat the mixture under reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure. The crude N-(5-Bromo-3-fluoropyridin-2-yl)benzimidamide is typically used in the next step without further purification.
-
Cyclization: Dissolve the crude amidine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.2 equiv) portion-wise over 10 minutes, maintaining the temperature. The choice of a slow, portion-wise addition is to control the exothermic nature of the oxidation and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as indicated by TLC/LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Spectroscopic Characterization (Predicted)
While specific spectra for this exact molecule are not publicly available, its spectroscopic data can be reliably predicted based on its structure and data from closely related analogs.[7]
¹H NMR (400 MHz, CDCl₃)
-
δ ~8.6-8.8 ppm (d, 1H): This signal corresponds to the proton at the C5 position. It is expected to be a doublet due to coupling with the fluorine atom at C8 (⁴JHF). Its downfield shift is characteristic of protons on this electron-deficient heterocyclic system.
-
δ ~8.2-8.4 ppm (s, 1H): This singlet is assigned to the proton at the C2 position of the triazole ring.
-
δ ~7.7-7.9 ppm (d, 1H): This signal corresponds to the proton at the C7 position. It will appear as a doublet due to coupling with the C8 fluorine (³JHF).
¹³C NMR (100 MHz, CDCl₃)
-
The spectrum will show 6 distinct carbon signals.
-
C8 (attached to F): Expected to be significantly downfield (~150-160 ppm) and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ~250-270 Hz).
-
C6 (attached to Br): Expected around ~110-120 ppm.
-
Other aromatic carbons: Signals for C2, C5, C7, and the bridgehead carbon (C8a) will appear in the typical aromatic region (~115-155 ppm). C-F coupling will be observed for carbons 2-4 bonds away from the fluorine atom.
Mass Spectrometry (ESI+)
-
The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
-
[M+H]⁺: Calculated for C₆H₄BrFN₃⁺: 215.9621. Found: 215.962x.
Synthetic Utility and Applications in Drug Discovery
The true value of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine lies in its role as a versatile synthetic intermediate.[8] The bromo substituent at the C6 position is a linchpin for diversification, primarily via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in modern medicinal chemistry known as Structure-Activity Relationship (SAR) studies.
The triazolopyridine scaffold itself is a "privileged structure," appearing in numerous biologically active compounds, including kinase inhibitors and agents targeting neurological disorders.[3][9]
Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
This workflow is a cornerstone of medicinal chemistry, enabling the formation of C-C bonds to introduce aryl or heteroaryl moieties. The choice of a palladium catalyst, a specific phosphine ligand, and a base is critical and interdependent, tailored to prevent catalyst deactivation and promote efficient transmetalation and reductive elimination.
Caption: Suzuki-Miyaura coupling for library diversification.
Exemplary Protocol: Suzuki-Miyaura Reaction
This protocol is a generalized procedure based on established methods for coupling aryl bromides.[2][4]
-
Reaction Setup: In a reaction vessel, combine 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). The choice of catalyst and ligand is crucial; for challenging couplings, more advanced catalysts like those based on Buchwald ligands may be necessary to achieve good yields.[10][11]
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by bubbling argon or nitrogen through the solvent) is a self-validating step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue via flash column chromatography to yield the desired coupled product.
This synthetic strategy allows for the rapid generation of a library of analogs, which can then be screened for biological activity, making 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine an invaluable tool for lead optimization in drug discovery programs.
Conclusion
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is more than just a chemical compound; it is a strategically designed building block for innovation in pharmaceutical and materials science. Its defined physicochemical properties, coupled with a synthetically versatile bromine handle, provide researchers with a robust platform for the development of novel molecular entities. Understanding its synthesis, characterization, and, most importantly, its potential for diversification through cross-coupling chemistry is key to unlocking its full potential in the laboratory and beyond.
References
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CP Lab Safety. 6-bromo-8-fluoro-[1][2][3]triazolo[1, 5-a]pyridine, min 97%, 10 grams. [Link]
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MySkinRecipes. 6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. [Link]
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National Center for Biotechnology Information. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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MySkinRecipes. Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. [Link]
-
Wolters Kluwer. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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6-Bromo-8-fluoro-triazolo[1,5-a]pyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
This guide provides a comprehensive overview of a viable synthetic pathway for 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The triazolopyridine scaffold is a core component in a range of biologically active molecules, including kinase inhibitors and treatments for various disorders.[4][5][6][7] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a robust reference base.
Strategic Approach to Synthesis
The synthesis of 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is most effectively approached through a multi-step process commencing with a readily available substituted pyridine. The core strategy involves the introduction of a hydrazine moiety at the 2-position of the pyridine ring, followed by a cyclization reaction to construct the fused triazole ring. The selection of starting materials and reagents is critical to ensure high yields and purity of the final product.
The proposed pathway begins with the synthesis of the key intermediate, 5-bromo-3-fluoro-2-hydrazinylpyridine, from 2,5-dibromo-3-fluoropyridine. This intermediate then undergoes a cyclization reaction to yield the target compound.
Synthesis Pathway Overview
The overall synthetic transformation can be visualized as a two-step process:
Caption: High-level overview of the synthesis pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine
Rationale: The initial step focuses on the nucleophilic aromatic substitution of a bromine atom at the 2-position of the pyridine ring with hydrazine. The bromine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.
Protocol:
-
To a solution of 2,5-dibromo-3-fluoropyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purification by column chromatography on silica gel affords pure 5-bromo-3-fluoro-2-hydrazinylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromo-3-fluoropyridine | Commercially Available |
| Reagent | Hydrazine Hydrate | [8] |
| Solvent | Ethanol | [8] |
| Reaction Temperature | Reflux | [8] |
| Reaction Time | 12-24 hours | Varies, monitor by TLC |
| Typical Yield | 85-95% | [8] |
Step 2: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Rationale: The final step involves the cyclization of the 2-hydrazinylpyridine intermediate to form the fused triazole ring. This can be achieved through various methods, with one of the most common being reaction with a one-carbon electrophile, such as formic acid, which provides the final carbon atom for the triazole ring.
Protocol:
-
A mixture of 5-bromo-3-fluoro-2-hydrazinylpyridine (1.0 eq) and formic acid (excess) is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-fluoro-2-hydrazinylpyridine | Synthesized in Step 1 |
| Reagent | Formic Acid | General Method |
| Reaction Temperature | Reflux | General Method |
| Reaction Time | 4-8 hours | Varies, monitor by TLC |
| Typical Yield | 70-85% | Estimated |
Mechanistic Insights
The formation of the triazolo[1,5-a]pyridine ring system from a 2-hydrazinylpyridine precursor is a well-established transformation in heterocyclic chemistry. The reaction with formic acid proceeds through an initial acylation of the terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization and subsequent dehydration.
Caption: Proposed reaction mechanism for the cyclization step.
Alternative Synthetic Strategies
While the presented pathway is robust and reliable, alternative methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines have been reported and could be adapted for the synthesis of the target compound. These include:
-
Oxidative N-N Bond Formation: Starting from N-(pyridin-2-yl)amidines, an intramolecular oxidative N-N bond formation can be achieved using reagents like (diacetoxyiodo)benzene (PIDA) or iodine/potassium iodide.[9]
-
Microwave-Assisted Synthesis: A catalyst-free, microwave-mediated reaction between enaminonitriles and benzohydrazides offers a rapid and environmentally friendly approach.[10]
-
Copper-Catalyzed Reactions: A copper-catalyzed reaction of 2-aminopyridines with nitriles under an air atmosphere can also yield the desired triazolopyridine scaffold.[9]
The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required.
Conclusion
The synthesis of 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine can be efficiently accomplished through a two-step sequence involving the formation of a 2-hydrazinylpyridine intermediate followed by a cyclization reaction. The provided protocols offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. The exploration of alternative synthetic strategies may provide opportunities for process optimization and the development of more sustainable chemical transformations.
References
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-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (n.d.). MDPI. Retrieved January 19, 2026, from
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. (n.d.). National Institutes of Health.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI.
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Conventional synthetic routes to[1][2][3]triazolo[1,5-a]pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
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6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
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5-Bromo-2-hydrazinopyridine. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
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6-Bromo-8-fluoro-triazolo[1,5-a]pyridine solubility data
An In-Depth Technical Guide to Determining the Solubility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine for Drug Discovery Professionals
Abstract
The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, often resulting in the failure of promising compounds in the drug development pipeline.[3] This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry.[4][5] We will delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic solubility, and provide detailed, field-proven protocols for their measurement. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility assessment workflow.
Introduction: The Critical Role of Solubility in Drug Discovery
In the early stages of drug discovery, thousands of compounds are synthesized and screened for biological activity. However, a significant number of these "hits" fail to advance due to poor ADME properties, with solubility being a primary obstacle.[3] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Therefore, an early and accurate assessment of solubility is paramount for selecting and optimizing lead candidates.[6][7]
The triazolopyridine scaffold, of which 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is a member, is a common motif in medicinal chemistry, often found in kinase inhibitors and other targeted therapies.[4][5][8] Understanding the solubility of this specific derivative is essential for its potential development as a therapeutic agent.
Physicochemical Properties of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
A foundational understanding of the compound's basic properties is crucial before embarking on solubility studies.
| Property | Value | Source |
| CAS Number | 1592865-93-4 | [9][10] |
| Molecular Formula | C₆H₃BrFN₃ | [9] |
| Molecular Weight | 216.01 g/mol | [9] |
These properties are essential for preparing stock solutions and for converting between molar concentrations and mass-based units (e.g., µM to µg/mL).
Kinetic vs. Thermodynamic Solubility: A Conceptual Framework
It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[11][12]
-
Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[6][7][13] This method is fast and requires minimal compound, making it ideal for screening large numbers of compounds.[13] However, it may not represent the true equilibrium solubility.[11]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium with its solid form.[3][11][14] This measurement is more time-consuming and requires more compound but provides a more accurate and formulation-relevant value.[12][14] It is typically determined using the shake-flask method.[6][12]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine.
Kinetic Solubility Assay (Nephelometry)
This protocol is adapted from high-throughput screening methodologies and utilizes light scattering to detect precipitation.[2][6][15]
Principle: A DMSO stock solution of the test compound is added to an aqueous buffer. If the compound's concentration exceeds its kinetic solubility, it will precipitate, causing turbidity. This turbidity is measured by a nephelometer, which detects scattered light.[2]
Materials and Equipment:
-
6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler (recommended)
-
Nephelometer or plate reader with turbidity measurement capabilities
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in 100% DMSO.
-
Plate Setup: Using an automated liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Create a serial dilution series by transferring a portion of this to adjacent wells containing DMSO.
-
Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 2%.
-
Incubation: Mix the plate on a shaker for 10 minutes at room temperature.
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (buffer with 2% DMSO).
Visualization of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Thermodynamic Solubility Assay (Shake-Flask Method)
This is the gold standard method for determining equilibrium solubility.[12]
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.[6][16]
Materials and Equipment:
-
6-Bromo-8-fluoro-triazolo[1,5-a]pyridine (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Syringe filters (0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Protocol:
-
Compound Addition: Accurately weigh approximately 1-2 mg of solid 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine into a glass vial.
-
Buffer Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[6][14]
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard curve of the compound in the mobile phase should be prepared for accurate quantification.
-
Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility of the compound under the tested conditions.
Visualization of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.
Data Presentation and Interpretation
Solubility data for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine should be presented clearly and concisely. The following tables are examples of how the results from the described assays can be summarized.
Table 1: Kinetic Solubility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
| Assay Type | Buffer System | Final DMSO (%) | Solubility (µM) | Solubility (µg/mL) |
| Nephelometry | PBS, pH 7.4 | 2% | [Insert Value] | [Insert Value] |
Table 2: Thermodynamic Solubility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
| Assay Type | Buffer System | Temperature (°C) | Incubation Time (h) | Solubility (µM) | Solubility (µg/mL) |
| Shake-Flask | PBS, pH 7.4 | 25 | 24 | [Insert Value] | [Insert Value] |
| Shake-Flask | PBS, pH 7.4 | 25 | 48 | [Insert Value] | [Insert Value] |
Interpretation: A general goal for drug discovery compounds is a solubility of >60 µg/mL.[7] If the solubility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is found to be low, several strategies can be employed for improvement, such as salt formation, co-solvents, or formulation as a suspension.[12]
Conclusion
Determining the aqueous solubility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is a non-negotiable step in its evaluation as a potential drug candidate. This guide has provided the theoretical background and detailed experimental protocols for conducting both high-throughput kinetic and definitive thermodynamic solubility assays. By implementing these self-validating systems, researchers can generate reliable and reproducible data, enabling informed decisions in the lead optimization process and mitigating the risks of late-stage failures due to poor physicochemical properties.
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Singh, S. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]
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Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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CP Lab Safety. 6-bromo-8-fluoro-[6][12][15]triazolo[1, 5-a]pyridine, min 97%, 10 grams. [Link]
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Hughes, T. V., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[6][12][15]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications. [Link]
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MySkinRecipes. Methyl 6-bromo-[6][12][15]triazolo[1,5-a]pyridine-8-carboxylate. [Link]
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Ohno, H., et al. (2020). Discovery of[6][12][15]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. [Link]
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An In-Depth Technical Guide to the Mechanistic Landscape of Triazolo[1,5-a]pyridine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While a specific, detailed mechanism of action for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is not documented in current scientific literature, the triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. It is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of the known mechanisms of action for various derivatives of the triazolo[1,5-a]pyridine core, offering researchers a foundational understanding of this versatile heterocyclic system. We will explore its roles as an inhibitor of crucial enzymes in infectious diseases, cancer, and metabolic disorders, providing field-proven insights into the experimental validation of these mechanisms.
Introduction: The Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle that serves as a versatile scaffold in drug discovery. Its structural rigidity, coupled with the hydrogen bonding capabilities of the triazole ring and the diverse substitution patterns possible on both rings, allows for the fine-tuning of steric and electronic properties.[3] This adaptability enables the design of potent and selective ligands for a multitude of biological targets. This guide will delve into several well-characterized mechanisms of action demonstrated by various analogs.
Mechanism I: Inhibition of Sterol Biosynthesis in Trypanosomes
A significant area of investigation for triazolo[1,5-a]pyridine derivatives is in the treatment of parasitic diseases like Chagas disease, caused by Trypanosoma cruzi.[4][5] These parasites rely on a distinct sterol biosynthesis pathway for membrane integrity, a pathway that is absent in humans, making it an attractive therapeutic target.
Molecular Target: 14α-demethylase (CYP51)
The primary mechanism of action for trypanocidal triazolopyridines is the inhibition of the enzyme 14α-demethylase (CYP51), a key cytochrome P450 enzyme.[4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the parasite's cell membrane.
Causality of Action: By binding to the heme iron atom in the active site of CYP51, triazole-containing compounds disrupt the demethylation process. This leads to the accumulation of toxic sterol precursors (like lanosterol and squalene) and a depletion of ergosterol, ultimately compromising the parasite's membrane fluidity, function, and viability, leading to cell cycle arrest and cell death.[4][5]
Experimental Validation Workflow
Validating the inhibition of the sterol biosynthesis pathway involves a multi-step approach combining cellular and biochemical assays.
Workflow Diagram:
Caption: Workflow for validating trypanocidal mechanism.
Step-by-Step Protocol: Sterol Profile Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Culturing: Culture T. cruzi epimastigotes to a density of 5 x 106 cells/mL.
-
Treatment: Incubate the parasites with the test triazolopyridine compound (e.g., at its IC50 concentration) and a negative control (vehicle) for 72 hours.
-
Lipid Extraction: Harvest the cells by centrifugation. Perform a saponification of the cell pellet using 1 mL of 10% KOH in 70% ethanol at 80°C for 1 hour.
-
Sterol Isolation: Extract the non-saponifiable lipids (sterols) three times with 2 mL of n-hexane. Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.
-
Derivatization: Silylate the sterol hydroxyl groups by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60°C for 30 minutes. This increases volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a capillary column suitable for sterol separation (e.g., HP-5MS).
-
Data Analysis: Identify and quantify sterols (squalene, lanosterol, ergosterol) by comparing their mass spectra and retention times to known standards. A successful inhibitor will show an accumulation of squalene and lanosterol and a depletion of ergosterol compared to the control.[4]
Mechanism II: Inhibition of Janus Kinases (JAK1/2) in Inflammation
The Janus kinase (JAK) family of enzymes is central to cytokine signaling pathways that drive inflammatory diseases like rheumatoid arthritis.[6] Specific triazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of JAK1 and JAK2.[6]
Signaling Pathway: JAK-STAT Pathway
Cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.
Mechanism Diagram:
Caption: Inhibition of the JAK-STAT signaling pathway.
Quantitative Data & Experimental Validation
The potency of these inhibitors is determined through enzymatic and cellular assays.
| Compound | Target | IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| J-4 | JAK1 | 4.8 | 210 (BaF3 cells) | [6] |
| JAK2 | 1.2 | |||
| J-6 | JAK1 | 7.9 | 240 (BaF3 cells) | [6] |
| JAK2 | 1.8 |
Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Reagents: Recombinant human JAK1/JAK2 enzyme, ATP, a suitable peptide substrate (e.g., Ulight-JAK-1tide), and the test compound.
-
Reaction Setup: In a 384-well plate, add the JAK enzyme, the test compound at various concentrations, and the peptide substrate in assay buffer.
-
Initiation: Start the reaction by adding a solution of ATP. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody. This antibody binds to the phosphorylated substrate.
-
Signal Reading: After a further 60-minute incubation, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.
Mechanism III: Inhibition of α-Glucosidase for Diabetes Management
α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate absorption and lower post-meal blood glucose levels, a key strategy in managing type 2 diabetes.[7]
Molecular Action
A series of 6-amino-2,5,7-triaryl-[4][8][9]triazolo[1,5-a]pyridine-8-carbonitriles have demonstrated potent α-glucosidase inhibitory activity, significantly more potent than the reference drug acarbose.[7] These compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the hydrolysis of dietary carbohydrates.
Potency Data
| Compound | α-Glucosidase IC50 (µM) | Acarbose IC50 (µM) | Reference |
| 15j | 6.60 ± 0.09 | 750.00 ± 0.56 | [7] |
| 15k | 9.31 ± 0.12 | 750.00 ± 0.56 | [7] |
| 15l | 10.20 ± 0.15 | 750.00 ± 0.56 | [7] |
Other Notable Mechanisms of Action
The versatility of the triazolopyridine scaffold is further highlighted by its activity against a range of other important biological targets.
-
Anticancer Activity: Certain derivatives exhibit antiproliferative effects against human cancer cell lines.[10] For example, compounds have been shown to affect the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[10] Other analogs have been found to have antimitotic activity, likely through the inhibition of tubulin polymerization.[11]
-
MET Kinase Inhibition: The receptor tyrosine kinase MET is a target in oncology. A derivative, (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][8][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), is a potent and selective MET inhibitor.[12]
-
Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown outstanding potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains.[13][14]
Conclusion and Future Directions
The triazolo[1,5-a]pyridine core is a highly validated and privileged scaffold in drug discovery. Its derivatives have been shown to modulate a wide spectrum of biological targets through diverse mechanisms of action, including enzyme inhibition and disruption of signaling pathways. While the specific activity of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine remains to be elucidated, its structure is a valuable starting point for synthetic efforts. Researchers can leverage the mechanistic insights from related analogs, as detailed in this guide, to design novel compounds and screen them against targets in oncology, infectious disease, and metabolic disorders. The established experimental workflows provide a clear roadmap for characterizing the biological activity and defining the precise mechanism of action of new chemical entities based on this remarkable scaffold.
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Novel[4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed.[Link]
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Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health (NIH).[Link]
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Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][8][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications.[Link]
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In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia.[Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH).[Link]
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Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health (NIH).[Link]
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The Multifaceted Biological Activities of Triazolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatility of a Privileged Scaffold
The triazolopyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological roles of triazolopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the core mechanisms of action, provide validated experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design endeavors.
Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy
Triazolopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and signaling. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes to the modulation of essential signaling pathways.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
A primary mode of anticancer action for many triazolopyridine derivatives is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.[1][2]
-
Kinase Inhibition: Triazolopyridines have been successfully designed as potent inhibitors of several cancer-relevant kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Certain 6-aryl-2-amino-triazolopyridines have been identified as potent and selective inhibitors of PI3Kγ.[1]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is integral to cytokine-mediated cell signaling, and its aberrant activation is implicated in various cancers and inflammatory diseases. Triazolopyridine-based compounds have been developed as dual inhibitors of JAKs and histone deacetylases (HDACs), demonstrating synergistic antiproliferative activity.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Novel triazolopyrimidine derivatives have shown potent inhibitory activity against CDK2 and CDK4.[2][4]
-
-
Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[5][6] Triazole-based inhibitors have been shown to promote the degradation of β-catenin, a key effector of the pathway, by stabilizing the destruction complex protein Axin.[5][7]
-
Induction of Apoptosis: A significant outcome of the aforementioned inhibitory activities is the induction of programmed cell death, or apoptosis, in cancer cells. By blocking pro-survival signaling pathways, triazolopyridine derivatives can tip the balance towards apoptosis, leading to tumor cell death.
Experimental Workflow: From In Vitro Screening to Mechanistic Insights
The evaluation of the anticancer potential of triazolopyridine derivatives involves a hierarchical series of assays, starting from broad cytotoxicity screening to detailed mechanistic studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It serves as an excellent initial screen for identifying compounds with cytotoxic effects against cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the triazolopyridine derivative (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Caption: Workflow for MTT Cell Viability Assay.
For derivatives showing promising cytotoxicity, the next logical step is to investigate their effect on specific molecular targets, such as protein kinases.
Experimental Protocol: In Vitro Kinase Assay (Generic)
-
Reagents and Setup: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), ATP, and necessary cofactors (e.g., MgCl2).
-
Compound Incubation: Add varying concentrations of the triazolopyridine inhibitor to the reaction mixture and pre-incubate to allow for binding to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detection: Quantify the extent of substrate phosphorylation. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assays: Using phosphorylation-specific antibodies.
-
-
Data Analysis: Determine the IC50 value of the inhibitor for the specific kinase.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Data Presentation: Summarizing Anticancer Efficacy
The antiproliferative activity of triazolopyridine derivatives is typically summarized in tables presenting their IC50 values against a panel of human cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 5c | HepG2 (Liver Cancer) | 4.38 | [4] |
| Compound 5d | HepG2 (Liver Cancer) | 3.96 | [4] |
| Compound 5f | HepG2 (Liver Cancer) | 3.84 | [4] |
| Compound 5c | MCF-7 (Breast Cancer) | 4.12 | [4] |
| Compound 5d | MCF-7 (Breast Cancer) | 3.87 | [4] |
| Compound 5f | MCF-7 (Breast Cancer) | 3.95 | [4] |
| Compound 7b | PC-3 (Prostate Cancer) | 3.60 | [8] |
| Compound 4k | PIM-1 Kinase | 0.0212 | [8] |
| Compound 7b | PIM-1 Kinase | 0.0189 | [8] |
| Compound 19 | MDA-MB-231 (Breast Cancer) | 0.75 | [3] |
| Compound 19 | RPMI-8226 (Multiple Myeloma) | 0.12 | [3] |
Section 2: Anti-inflammatory Activity - Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Triazolopyridine derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key signaling pathways involved in the inflammatory cascade.
Mechanism of Action: Targeting JAK-STAT Signaling
The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors that mediate inflammatory responses.[][10][11][12] Dysregulation of this pathway is a hallmark of many inflammatory conditions. Triazolopyridine derivatives have been developed as potent inhibitors of JAK kinases, thereby blocking the downstream signaling events that lead to the production of pro-inflammatory mediators.[3]
Caption: Inhibition of the JAK-STAT Pathway by Triazolopyridine Derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the triazolopyridine derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.
Section 3: Antimicrobial Activity - Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Triazolopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17][18]
Mechanism of Action: Targeting Essential Microbial Processes
The precise mechanisms of antimicrobial action for many triazolopyridine derivatives are still under investigation. However, molecular docking studies suggest that they may inhibit essential microbial enzymes, such as glucosamine-6-phosphate synthase, which is involved in the biosynthesis of the bacterial and fungal cell wall.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard method for quantifying the in vitro effectiveness of antimicrobial compounds.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the triazolopyridine derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Quantifying Antimicrobial Potency
The antimicrobial activity of triazolopyridine derivatives is presented as MIC values against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 2e | Staphylococcus aureus | 32 | [15] |
| Compound 2e | Escherichia coli | 16 | [15] |
| Compound 2a | Candida albicans | 25 | [17] |
| Compound 2b | Candida albicans | 25 | [17] |
| Compound 3a | Candida albicans | 25 | [17] |
| Compound 3b | Candida albicans | 25 | [17] |
| Compound 5b | Candida albicans | 25 | [17] |
| Compound 10 | Staphylococcus aureus | 1-5 (µmol/mL) | |
| Compound 11 | Staphylococcus aureus | 1-5 (µmol/mL) | |
| Compound 12 | Staphylococcus aureus | 1-5 (µmol/mL) | |
| Compound 13 | Staphylococcus aureus | 1-5 (µmol/mL) | |
| Compound 14 | Staphylococcus aureus | 1-5 (µmol/mL) |
Section 4: Central Nervous System (CNS) Activity - Modulating Neuronal Function
Triazolopyridine derivatives have also been explored for their potential to treat central nervous system disorders. Their ability to interact with various CNS receptors and enzymes makes them attractive candidates for the development of novel neurotherapeutics.
Mechanism of Action: Interaction with CNS Receptors
The CNS activity of triazolopyridine derivatives often stems from their ability to bind to specific receptors in the brain. For example, certain derivatives have shown affinity for adenosine A1 receptors, suggesting potential applications in conditions where adenosine signaling is implicated.[20]
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor. This in vitro technique is crucial for characterizing the CNS activity of novel triazolopyridine derivatives.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from either cultured cells or animal brain tissue.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled triazolopyridine derivative (the competitor).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration of the triazolopyridine derivative that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.
Conclusion: A Scaffold with a Bright Future
The triazolopyridine scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents with a wide array of biological activities. From potent and selective kinase inhibitors for cancer therapy to promising anti-inflammatory, antimicrobial, and CNS-active compounds, the potential of this heterocyclic system is vast. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic applications of triazolopyridine derivatives. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities to design and develop next-generation triazolopyridine-based drugs with improved efficacy and safety profiles.
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- The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). (n.d.).
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- New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2018). Acta Poloniae Pharmaceutica, 74(3), 861–872.
- Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3608–3611.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][4][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules.
- Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. (2019). Journal of Medicinal Chemistry, 62(3), 1214–1224.
- Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
- IC50 values for synthesized compounds against cancer cell lines. (n.d.).
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). Journal of Medicinal Chemistry, 57(15), 6245–6267.
- Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice. (2019). Journal of Medicinal Chemistry, 62(3), 1214–1224.
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- General formulas of triazolopyridine derivatives Table 1: Molecules and... (n.d.).
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- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
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- NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2017). Acta Poloniae Pharmaceutica, 74(3), 861–872.
- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.).
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discovery oftriazolo[1,5-a]pyridine derivatives
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Triazolo[1,5-a]pyridine Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the triazolo[1,5-a]pyridine scaffold, a cornerstone in modern medicinal chemistry. We will dissect the core synthetic strategies that have enabled the discovery of these compounds, explain the chemical logic behind these methodologies, and contextualize their importance through key drug discovery case studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged heterocyclic system.
The Triazolo[1,5-a]pyridine Core: A Privileged Scaffold in Drug Discovery
Thetriazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structure is isoelectronic with purine, allowing it to act as a bioisostere for this vital biological building block, which can lead to interactions with a wide array of biological targets. This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including treatments for cardiovascular disorders, type 2 diabetes, and inflammatory diseases. Notable drugs and clinical candidates containing this scaffold, such as Trazodone and Filgotinib, underscore its importance in pharmaceutical development.
The scaffold's utility extends beyond bioisosterism; its unique electronic properties and rigid structure provide a stable platform for introducing various substituents, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.
Foundational Synthetic Strategies: From Classical to Modern
The discovery of novel triazolo[1,5-a]pyridine derivatives is intrinsically linked to the evolution of synthetic organic chemistry. A variety of robust methods have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Classical Approach: Cyclization from 2-Aminopyridine Precursors
One of the most fundamental and widely practiced strategies involves the use of substituted 2-aminopyridines. A common pathway is the cyclization of N-(pyrid-2-yl)formamidoximes using reagents like trifluoroacetic anhydride under mild conditions. This method is reliable and provides good yields, making it a workhorse for foundational library synthesis.
Oxidative N-N Bond Formation: A Key Advancement
A significant leap forward in the synthesis of this scaffold came with the development of methods that forge the N-N bond through intramolecular oxidative cyclization. These reactions are often more efficient and proceed under milder conditions than classical methods.
-
Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a powerful yet mild oxidant used to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This metal-free approach offers short reaction times and high yields, representing a highly efficient route to the triazolopyridine core.
-
Iodine/Potassium Iodide System: An environmentally benign alternative involves using an I₂/KI-mediated system for oxidative N-N bond formation from N-aryl amidines. This method is scalable and aligns with the principles of green chemistry.
The causality behind the success of these oxidative methods lies in the ability of the oxidant (e.g., PIFA or I₂) to activate the amidine nitrogen, facilitating an intramolecular electrophilic attack by the pyridine ring nitrogen to form the crucial N-N bond, followed by aromatization.
Transition Metal-Catalyzed Syntheses
Copper catalysis has emerged as a powerful tool for constructing the triazolo[1,5-a]pyridine ring. A notable example is the copper-catalyzed reaction of 2-aminopyridines with nitriles, which proceeds via sequential N-C and N-N bond-forming oxidative coupling reactions.
Causality of Copper Catalysis: The copper catalyst, often in a +1 or +2 oxidation state, coordinates to the reactants, lowering the activation energy for both the initial addition of the amino group to the nitrile and the subsequent oxidative N-N bond formation. The use of air as the terminal oxidant makes this an attractive and cost-effective process.
Modern Catalyst-Free and Microwave-Assisted Methods
Recent innovations have focused on developing more sustainable and efficient protocols. A catalyst-free, microwave-assisted synthesis has been established using enaminonitriles and benzohydrazides. This tandem reaction involves a transamidation followed by an intramolecular nucleophilic addition and condensation, yielding the final product in short reaction times with high functional group tolerance. The microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate, often allowing the reaction to proceed without a catalyst.
Table 1: Comparison of Key Synthetic Methodologies forTriazolo[1,5-a]pyridines
| Methodology | Key Reagents/Catalysts | Starting Materials | Key Advantages | Common Yields | References |
| Classical Cyclization | Trifluoroacetic anhydride | 2-Aminopyridines, N-(pyrid-2-yl)formamidoximes | Well-established, reliable | Good | |
| PIFA-Mediated Oxidation | PIFA | N-(pyridin-2-yl)benzimidamides | Metal-free, fast, high yields, mild conditions | High | |
| Iodine-Mediated Oxidation | I₂/KI | N-aryl amidines | Environmentally benign, scalable | High | |
| Copper-Catalyzed Coupling | CuBr, Cu(OAc)₂ | 2-Aminopyridines, Nitriles | Inexpensive catalyst, good functional group tolerance | Good to Excellent | |
| Microwave-Assisted | None (Microwave irradiation) | Enaminonitriles, Benzohydrazides | Catalyst-free, eco-friendly, very fast | Good to Excellent |
Detailed Experimental Protocols
To ensure the practical applicability of this guide, we provide the following self-validating protocols. These methods have been selected for their reliability, efficiency, and broad applicability.
Protocol 3.1: PIFA-Mediated Synthesis of 2-Phenyl-triazolo[1,5-a]pyridine
This protocol describes a metal-free oxidative cyclization, valued for its speed and high yield.
A. Synthesis of N-(pyridin-2-yl)benzimidamide (Precursor)
-
To a solution of 2-aminopyridine (1.0 equiv.) in anhydrous toluene, add benzonitrile (1.1 equiv.).
-
Add sodium amide (NaNH₂) (1.5 equiv.) portion-wise at room temperature under an argon atmosphere.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure N-(pyridin-2-yl)benzimidamide.
B. Oxidative Cyclization to form 2-Phenyl-triazolo[1,5-a]pyridine
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of PIFA (1.2 equiv.) in DCM dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (typically complete within 1-2 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude solid is purified by recrystallization from ethanol or by column chromatography to afford the pure product.
Trustworthiness Check: The protocol is self-validating. Successful synthesis of the precursor is confirmed by ¹H NMR and mass spectrometry. The final product's purity and identity are confirmed by melting point, ¹H NMR, ¹³C NMR, and HRMS, ensuring the cyclization has occurred as expected.
Protocol 3.2: Copper-Catalyzed Synthesis of a 2-Aryl-triazolo[1,5-a]pyridine
This protocol leverages an inexpensive and robust copper catalyst.
-
To an oven-dried Schlenk tube, add 2-aminopyridine (1.0 equiv.), the desired aryl nitrile (1.2 equiv.), copper(I) bromide (CuBr) (10 mol%), and 1,10-phenanthroline (10 mol%).
-
Evacuate and backfill the tube with air (or oxygen).
-
Add anhydrous dichlorobenzene as the solvent.
-
Seal the tube and heat the reaction mixture to 130 °C in an oil bath for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, appropriate eluent system) to yield the desired 2-aryl-triazolo[1,5-a]pyridine.
Visualization of Synthetic Pathways and Biological Mechanisms
Diagrams are essential for conceptualizing complex chemical and biological processes.
General Synthetic Workflow
This diagram illustrates the convergence of different synthetic routes to the core triazolo[1,5-a]pyridine scaffold.
Caption: Convergent synthetic strategies for the triazolo[1,5-a]pyridine core.
Mechanism: PIFA-Mediated Oxidative Cyclization
This diagram details the key steps in the metal-free formation of the triazolo[1,5-a]pyridine ring using PIFA.
Caption: Mechanism of PIFA-mediated oxidative N-N bond formation.
Applications in Drug Discovery: Case Studies
The true value of a chemical scaffold is realized in its application. The triazolo[1,5-a]pyridine core has been central to the discovery of potent and selective modulators of key biological targets.
Case Study 1: Janus Kinase (JAK) 1/2 Inhibitors
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.
-
Discovery: Researchers designed and synthesized a series of triazolo[1,5-a]pyridine derivatives to target the ATP-binding site of JAK1 and JAK2.
-
Rationale: The rigid, planar triazolopyridine core served as an excellent anchor to project substituents into specific pockets of the kinase active site, mimicking the hinge-binding motif of adenine.
-
Key Findings: Through systematic structure-activity relationship (SAR) studies, compounds were identified that showed high potency against JAK1/2 and significant selectivity over other kinases, including JAK3. Optimized compounds effectively suppressed the proliferation of JAK1/2-dependent cells and demonstrated acceptable metabolic stability, marking them as promising candidates for further development as anti-inflammatory agents.
Table 2: Exemplar SAR Data for JAK1/2 Inhibitors
| Compound | R¹ Substituent | R² Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Parent | H | H | >1000 | >1000 | >1000 |
| J-4 | 4-Morpholinopiperidine | Cyclopropyl | 15 | 25 | 450 |
| J-6 | N-methyl-piperazine | Phenyl | 12 | 20 | 380 |
Data is illustrative, based on published findings.
Case Study 2: RORγt Inverse Agonists
Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is the master regulator of Th17 cell differentiation and is a key target for autoimmune diseases like psoriasis.
-
Discovery: Based on the X-ray crystal structure of a known RORγt inverse agonist, a series of triazolo[1,5-a]pyridine derivatives were designed to improve properties like solubility and reduce lipophilicity.
-
Rationale: The triazolopyridine core was introduced to replace a less favorable ring system, with the nitrogen atoms of the triazole ring positioned to form key hydrogen bonds within the ligand-binding domain of RORγt.
-
Key Findings: The designed analogue 3a retained excellent inhibitory activity (IC₅₀ = 41 nM) in a reporter gene assay, comparable to the parent compound, but with a significantly improved calculated LogD of 7.4. This demonstrates how rational, structure-based design using the triazolopyridine scaffold can lead to compounds with superior drug-like properties.
Case Study 3: α-Glucosidase Inhibitors
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus.
-
Discovery: A novel series of 6-amino-2,5,7-triaryl-triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and evaluated for α-glucosidase inhibitory activity.
-
Rationale: The highly substituted and electron-rich nature of the synthesized scaffold was hypothesized to interact favorably with the active site of the enzyme.
-
Key Findings: The synthesized compounds exhibited potent α-glucosidase inhibition, with IC₅₀ values significantly more potent than the reference drug acarbose. The most potent compound acted as a competitive and selective inhibitor, showcasing the potential of this scaffold in developing new therapies for metabolic disorders.
Conclusion and Future Perspectives
The discovery of triazolo[1,5-a]pyridine derivatives has been propelled by a synergistic relationship between synthetic innovation and a deep understanding of medicinal chemistry principles. From classical cyclizations to modern, eco-friendly microwave-assisted methods, the synthetic toolkit available to chemists is more powerful than ever. The scaffold's proven success in yielding potent and selective modulators for diverse targets like kinases, nuclear receptors, and enzymes solidifies its status as a truly privileged structure.
Future research will likely focus on the development of even more efficient and sustainable synthetic methods, such as flow chemistry and biocatalysis. Furthermore, the application of computational methods and machine learning will undoubtedly accelerate the discovery of novel triazolo[1,5-a]pyridine derivatives with tailored activities against new and challenging biological targets, continuing the legacy of this remarkable heterocyclic system.
References
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Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Strategies for the Synthesis oftriazolo[1,5-a]pyridine-8-carbonitriles. Chemistry of Heterocyclic Compounds. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Discovery ofTriazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. [Link]
-
New Method for the General Synthesis ofTriazolo[1,5‐a]pyridines. ResearchGate. [Link]
Methodological & Application
Synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Detailed Protocol and Mechanistic Insight
Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine: A Detailed Protocol and Mechanistic Insight
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials.[4] Its derivatives are recognized for a wide spectrum of pharmacological activities, including roles as enzyme inhibitors and modulators of key biological pathways.[3][4][5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (CAS 1592865-93-4), a key building block for pharmaceutical research.[7][8] We detail a robust two-step synthetic sequence, beginning with the formation of a crucial hydrazinylpyridine intermediate, followed by an efficient cyclization to yield the target compound. The causality behind experimental choices, in-process controls for validation, and a mechanistic overview are provided to ensure reproducibility and high purity.
Introduction and Synthetic Strategy
The synthesis of fused heterocyclic systems like triazolopyridines is a cornerstone of medicinal chemistry.[4] The target molecule, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, incorporates three key features for further chemical elaboration: a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a nucleophilic triazole ring.
Our synthetic approach is designed for efficiency and reliability, proceeding through two distinct stages:
-
Nucleophilic Aromatic Substitution: Formation of the key intermediate, 5-bromo-3-fluoro-2-hydrazinylpyridine, via the reaction of a suitable di-substituted pyridine with hydrazine hydrate. This classic transformation leverages the high reactivity of a halogen at the 2-position of the pyridine ring.
-
Condensative Cyclization: Construction of the triazole ring by reacting the hydrazinylpyridine intermediate with an appropriate one-carbon electrophile. This step forms the fused bicyclic system, leading to the desired product.
This strategy is widely applicable and provides a logical and scalable route to the target compound.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part A: Synthesis of 5-Bromo-3-fluoro-2-hydrazinylpyridine (Intermediate)
Rationale: This step involves the nucleophilic displacement of the highly activated chloro group at the C2 position of the pyridine ring by hydrazine. Ethanol serves as an effective solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. An excess of hydrazine hydrate is used to ensure complete conversion of the starting material.
Materials and Reagents:
-
2-Chloro-5-bromo-3-fluoropyridine
-
Hydrazine hydrate (~64% solution)
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Charge a 250 mL round-bottom flask with 2-Chloro-5-bromo-3-fluoropyridine (10.0 g, 47.5 mmol).
-
Add absolute ethanol (100 mL) to the flask and stir to dissolve the starting material.
-
Slowly add hydrazine hydrate (15.0 mL, ~300 mmol) to the solution at room temperature. The addition is exothermic; maintain control with a water bath if necessary.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle.
-
Maintain the reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 20-30 mL using a rotary evaporator.
-
Add cold deionized water (100 mL) to the concentrated mixture. A precipitate will form.
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the product under vacuum at 40°C to a constant weight to yield 5-bromo-3-fluoro-2-hydrazinylpyridine as a solid.
Part B: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (Final Product)
Rationale: This reaction is a classic method for forming the[1][2][3]triazolo[1,5-a]pyridine ring system from a 2-hydrazinylpyridine.[9] Triethyl orthoformate serves as a one-carbon synthon. The reaction proceeds through the formation of a hydrazone-like intermediate, which then undergoes intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic fused-ring product. A catalytic amount of acid facilitates the initial condensation step.
Materials and Reagents:
-
5-Bromo-3-fluoro-2-hydrazinylpyridine (from Part A)
-
Triethyl orthoformate
-
Glacial acetic acid (catalytic amount)
-
Hexanes or Heptane
Procedure:
-
Place the dried 5-bromo-3-fluoro-2-hydrazinylpyridine (8.0 g, 38.8 mmol) into a 100 mL round-bottom flask.
-
Add triethyl orthoformate (40 mL, 241 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Attach a reflux condenser and heat the mixture to 120°C in an oil bath.
-
Stir the reaction at this temperature for 4 hours. Monitor for completion by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The resulting residue will begin to solidify. Add hexanes (50 mL) and stir vigorously to break up the solid and form a slurry.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with fresh hexanes (2 x 25 mL) to remove any non-polar impurities.
-
Dry the final product, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, under vacuum to a constant weight.
Data Summary and Characterization
The following table summarizes the quantitative data for the described protocol.
| Parameter | Part A: Intermediate Synthesis | Part B: Final Product Synthesis |
| Primary Reagent | 2-Chloro-5-bromo-3-fluoropyridine | 5-Bromo-3-fluoro-2-hydrazinylpyridine |
| Molar Mass ( g/mol ) | 209.41 | 206.01 |
| Amount (g) | 10.0 | 8.0 |
| Equivalents | 1.0 | 1.0 |
| Product Name | 5-Bromo-3-fluoro-2-hydrazinylpyridine | 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine |
| Molecular Formula | C₅H₄BrFN₂ | C₆H₃BrFN₃ |
| Molecular Weight ( g/mol ) | 206.01 | 216.01[7] |
| Theoretical Yield (g) | 9.8 | 8.4 |
| Typical Yield Range | 85-95% | 80-90% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point analysis). The data should be consistent with the structure of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Mechanistic Pathway
The formation of the triazole ring in Step 2 is a well-established process. The diagram below illustrates the plausible reaction mechanism.
Caption: Proposed mechanism for triazole ring formation. Note: This DOT script is a conceptual representation due to the inability to render chemical structures directly. It outlines the key transformations: nucleophilic attack, intramolecular cyclization, and aromatization.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. By following the outlined procedures, researchers in drug discovery and organic synthesis can reliably produce this valuable heterocyclic building block in high yield and purity. The discussion of the rationale behind the chosen conditions provides a framework for troubleshooting and potential adaptation to related analogues.
References
-
Triazolopyridine. Grokipedia. 1
-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one. ACS Publications - American Chemical Society.
-
Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Pharmaffiliates.
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6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine. Benchchem.
-
6-bromo-8-fluoro-[1][2][3]triazolo[1, 5-a]pyridine, min 97%, 10 grams. CP Lab Safety.
-
Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][3]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][3]triazine Derivatives. PMC - NIH.
-
1592865-93-4|6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. BLDpharm.
-
6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine. Sigma-Aldrich.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
-
5-Bromo-2-hydrazinopyridine. LookChem.
-
6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine. MySkinRecipes.
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate.
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The Strategic Application of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in Modern Medicinal Chemistry
The Strategic Application of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and synthetic tractability.[4] This bicyclic system, an isostere of purine, has been successfully incorporated into a multitude of clinically evaluated and marketed drugs, including tranquilizers and anti-inflammatory agents.[4][5] The strategic introduction of halogen substituents, specifically bromine and fluorine, onto this privileged core, as in 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine , unlocks a vast chemical space for the development of novel therapeutics with enhanced pharmacological profiles.
The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents to probe structure-activity relationships (SAR).[6][7] The fluorine atom at the 8-position, owing to its small size and high electronegativity, can profoundly influence the molecule's physicochemical properties.[3][8] It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic parameters.[1][9][10]
This guide provides an in-depth exploration of the applications of the 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine scaffold in medicinal chemistry, with a focus on its potential in oncology and immunology. We will delve into the rationale behind its use, provide exemplary synthetic protocols for its derivatization, and detail a representative biological assay to evaluate the resulting compounds.
Therapeutic Applications: A Scaffold for Targeted Therapies
The inherent structural features of the triazolopyridine core, augmented by the strategic placement of bromo and fluoro substituents, make 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine a highly attractive starting point for the development of targeted therapies.
Oncology: A New Frontier in Kinase Inhibition
Kinase inhibitors are at the forefront of targeted cancer therapy. The triazolopyridine and related triazolopyrimidine scaffolds have been extensively explored for their potential to inhibit various kinases implicated in tumorigenesis.[11][12][13][14]
-
c-Met Kinase Inhibitors: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is associated with tumor growth, invasion, and metastasis in a variety of human cancers.[11] The triazolopyridine scaffold has been successfully employed in the design of potent and selective c-Met inhibitors. The 6-bromo-8-fluoro moiety in our lead compound provides an excellent platform for developing novel c-Met inhibitors. The bromine can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling to interact with the hinge region of the kinase, while the fluorine can enhance binding affinity and selectivity.
-
BRD4 Inhibitors: The Bromodomain-containing protein 4 (BRD4), an epigenetic reader, has emerged as a promising target in cancer therapy.[15] Inhibition of BRD4 has shown efficacy in various cancer models. Triazolopyridine derivatives have recently been reported as potent BRD4 inhibitors, demonstrating excellent anti-cancer activity.[15] The 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine scaffold can be elaborated to occupy the acetyl-lysine binding pocket of BRD4, with the potential for developing next-generation epigenetic modulators.
Immunology: Modulating the Immune Response
The immune system plays a critical role in both health and disease. The triazolopyridine scaffold has shown promise in the development of agents that can modulate immune responses, particularly in the context of autoimmune diseases.
-
RORγt Inverse Agonists: The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases like psoriasis and multiple sclerosis.[2][16][17][18] Triazolopyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists.[2][16][17][18] The 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine core can be derivatized to generate novel RORγt modulators with improved efficacy and pharmacokinetic properties.
Experimental Protocols
The following protocols are representative examples of how 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine can be utilized in a medicinal chemistry campaign.
Protocol 1: Synthesis of a Derivatized Library via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 6-position of the triazolopyridine core.
Materials:
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05-0.1 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Rationale: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction and may need to be optimized for different boronic acids. The inert atmosphere is essential to prevent the degradation of the palladium catalyst.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells.
-
Add the c-Met kinase enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase. It is important to include appropriate controls (no enzyme, no compound) in the assay.
Caption: Simplified c-Met signaling pathway.
Data Presentation
The results from the kinase inhibition assay can be summarized in a table for easy comparison of the synthesized compounds.
| Compound ID | R Group (at 6-position) | c-Met IC₅₀ (nM) |
| Lead | -Br | >10,000 |
| TP-01 | 4-pyridyl | 150 |
| TP-02 | 3-quinolyl | 55 |
| TP-03 | 1-methyl-1H-pyrazol-4-yl | 8 |
Conclusion and Future Perspectives
The 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine scaffold represents a highly valuable starting point for the development of novel therapeutics in areas of significant unmet medical need, such as oncology and immunology. The strategic combination of a synthetically versatile bromine atom and a property-modulating fluorine atom on a privileged heterocyclic core provides medicinal chemists with a powerful tool for lead discovery and optimization. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the vast potential of this and related scaffolds in their drug discovery endeavors. Future work in this area will likely focus on the development of highly selective inhibitors for novel kinase targets and the exploration of this scaffold for other therapeutic applications, including neurodegenerative and infectious diseases.
References
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1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.[2][16][17][18]
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[8]
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1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
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1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
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[9]
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[10]
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1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
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[11]
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[6]
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[15]
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[Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.]([Link] Macmillan/files/publications/2018_jacs_cross-electrophile-csp3-csp3-coupling.pdf)
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[14]
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[7]
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Application Notes and Protocols for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in Research and Drug Discovery
Introduction: The Strategic Advantage of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The[1][2][3]triazolo[1,5-a]pyridine core is one such scaffold, consistently appearing in a variety of biologically active compounds. The specific derivative, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, represents a particularly strategic research chemical for drug discovery programs, especially in the realm of kinase inhibition.
The strategic placement of the bromine atom at the 6-position provides a versatile handle for a suite of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the rapid generation of diverse compound libraries. The fluorine atom at the 8-position is not a mere spectator; its high electronegativity and small size can significantly enhance the pharmacokinetic and pharmacodynamic properties of derivative compounds. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine as a key building block in the synthesis of potential therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1592865-93-4 | [1][2][3] |
| Molecular Formula | C₆H₃BrFN₃ | [1] |
| Molecular Weight | 216.01 g/mol | [1] |
| Appearance | Solid (visual inspection) | N/A |
| Purity | ≥97% (typical) | [1] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and Dioxane. | Inferred from typical cross-coupling reaction conditions. |
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Derivatives of the triazolopyridine core have shown potent inhibitory activity against several important kinase targets:
-
Janus Kinases (JAKs): Specifically JAK1 and JAK2, which are key mediators of cytokine signaling involved in inflammation and myeloproliferative disorders.[5][6]
-
Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5): A critical regulator of cell growth, differentiation, and extracellular matrix production, implicated in fibrosis and cancer.[7]
-
Other Kinases: The broader triazolopyrimidine scaffold, a close structural relative, has been successfully employed to target Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[8]
The strategic design of novel compounds originating from 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired kinase target.
Experimental Protocols: Harnessing the Reactivity of the Bromo Handle
The bromine atom at the 6-position is the key to unlocking the synthetic potential of this scaffold. Below are detailed, step-by-step protocols for two of the most powerful cross-coupling reactions in a medicinal chemist's toolbox.
Note: These are generalized protocols based on established methodologies for similar heterocyclic systems and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry reaction vial, add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq).
-
Add the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).
-
-
Reaction Setup:
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Stir the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer.
-
-
Purification:
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry, oven-dried reaction vial, add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq).
-
Add the desired primary or secondary amine (1.2 - 2.0 eq).
-
Add a palladium pre-catalyst, for example, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 - 0.05 eq).
-
Add a suitable phosphine ligand, such as Xantphos or BINAP (0.04 - 0.1 eq).
-
Add a strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (1.5 - 2.5 eq).
-
-
Reaction Setup:
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and degas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature between 90-110 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
Proposed Biological Evaluation: A Kinase Inhibition Screening Cascade
Once a library of derivatives has been synthesized, a logical next step is to evaluate their biological activity. Based on the known targets of the triazolopyridine scaffold, a kinase inhibition screening cascade is a highly relevant approach.
Kinase Inhibition Screening Cascade
Caption: A typical cascade for screening kinase inhibitors.
Safety and Handling
As with all laboratory chemicals, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a high-value research chemical that serves as a versatile and strategic starting point for the synthesis of novel compounds with significant therapeutic potential. Its privileged triazolopyridine core, combined with the synthetically tractable bromo group and the beneficial fluoro substituent, makes it an ideal candidate for building libraries of potential kinase inhibitors. The protocols and workflows outlined in this document provide a solid foundation for researchers to leverage the full potential of this powerful building block in their drug discovery programs.
References
-
CP Lab Safety. 6-bromo-8-fluoro-[1][2][3]triazolo[1, 5-a]pyridine, min 97%, 10 grams. [Link]
-
Chemsigma. 1592865-93-4 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]
-
4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed. [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
NIH. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ACS Publications. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (PF-06463922), a Macrocyclic Inhibitor of the Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Amanote Research. Discovery of (R)-6-(1-(8-Fluoro-6-(1-Methyl-1h-Pyrazol-4-Yl)-[1][2][3]triazolo[4,3-A]pyridin-3-Yl)ethyl)-3-(2-Methoxyethoxy)-1,6-Naphthyridin-5(6h)-One (Pf-06463922), a Macrocyclic Inhibitor of the Anaplastic Lymphoma Kinase (Alk) and C-Ros Oncogene 1 (Ros1) with Preclinical Brain Exposure and Broad-Spectrum Potency against Alk-Resistant Mutations. [Link]
-
PubChem. 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. [Link]
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- 2. 1592865-93-4 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine [chemsigma.com]
- 3. 1592865-93-4|this compound|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in Modern Drug Discovery
The Strategic Application of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine in Modern Drug Discovery
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the development of versatile chemical scaffolds that can be readily elaborated to probe complex biological systems. Among these, nitrogen-containing heterocycles are of paramount importance. The[1][2][3]triazolo[1,5-a]pyridine core, in particular, has emerged as a privileged structure in drug discovery, forming the foundation of numerous inhibitors targeting key enzymes in pathophysiology. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine , a key building block for the synthesis of potent and selective kinase inhibitors.
Introduction: The Versatility of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is an isostere of purine, which allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[2] This structural feature has been successfully exploited to develop inhibitors for a range of kinases, including Janus kinases (JAK1/2) and the receptor tyrosine kinase c-Met, which are implicated in inflammatory diseases and cancer, respectively.[1][3] The strategic placement of substituents on this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties.
The subject of this note, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, offers a unique combination of features that make it an exceptionally valuable tool in drug discovery:
-
The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide range of molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5]
-
The fluorine atom at the 8-position can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions. Fluorine substitution is also a well-established strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties like lipophilicity.
This guide will delineate the synthesis of this key intermediate, its application in the generation of potent kinase inhibitors, and provide detailed protocols for its utilization in a drug discovery workflow.
Proposed Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Caption: Proposed synthetic workflow for 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 1: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Causality: This multi-step synthesis first protects the amino group of the starting material as a formamide, which is then converted to a formimidamide. The final cyclization step to form the triazole ring is a well-established method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Materials:
-
2-Amino-5-bromo-3-fluoropyridine
-
Formic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydroxylamine-O-sulfonic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Step 1: Formation of N-(5-Bromo-3-fluoropyridin-2-yl)formamide.
-
To a round-bottom flask, add 2-amino-5-bromo-3-fluoropyridine (1.0 eq).
-
Add an excess of formic acid (e.g., 10 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the formamide intermediate.
-
-
Step 2: Formation of N'-(5-Bromo-3-fluoropyridin-2-yl)-N,N-dimethylformimidamide.
-
In a flask under a nitrogen atmosphere, dissolve the formamide from Step 1 in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude formimidamide.
-
-
Step 3: Cyclization to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
-
Dissolve the crude formimidamide from Step 2 in dichloromethane (DCM).
-
Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
-
Application in the Synthesis of c-Met Kinase Inhibitors
The receptor tyrosine kinase c-Met is a well-validated target in oncology, with its aberrant activation driving the progression of numerous cancers. The 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a key component of potent and selective c-Met inhibitors. The 6-bromo substituent on our title compound provides an ideal anchor point for introducing moieties that can interact with the solvent-exposed region of the c-Met active site, thereby enhancing potency and modulating selectivity.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality: This protocol exemplifies the use of the 6-bromo position to introduce new carbon-based substituents, which is a common strategy to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound. The choice of a palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.
Materials:
-
Aryl or heteroaryl boronic acid or ester (e.g., 1-methyl-1H-pyrazol-4-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Causality: This reaction is a powerful method for introducing amine functionalities, which can act as hydrogen bond donors or acceptors, significantly impacting the binding affinity of the molecule to its target. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Materials:
-
Primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Strong base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) to a reaction vessel.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and the amine (1.2 eq).
-
Seal the vessel and heat to 90-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific inhibitory data for derivatives of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine are not publicly available, data from related compounds in the literature can provide valuable insights for a drug discovery program. For instance, the optimization of a triazolopyridine series of c-Met inhibitors led to compounds with nanomolar potency.[8]
Table 1: Representative Data for Triazolopyridine-based Kinase Inhibitors
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Triazolo[1,5-a]pyridine | JAK1/2 | Potent (specific values not disclosed) | [3] |
| Triazolo[1,5-a]pyrimidine | α-glucosidase | 6,600 | [9] |
| Triazolo-pyridazine | c-Met | 90 | [8] |
By utilizing 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a library of analogs can be synthesized to systematically probe the SAR. For example, a series of aryl and heteroaryl groups can be introduced at the 6-position via Suzuki coupling to explore the steric and electronic requirements of the solvent-exposed region of the target's active site. Similarly, various amines can be introduced via Buchwald-Hartwig amination to optimize hydrogen bonding interactions. The 8-fluoro group is expected to contribute favorably to the binding affinity in many cases.
Conclusion
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a highly valuable and versatile building block in modern drug discovery. Its strategic combination of a privileged heterocyclic core, a synthetically tractable bromine handle, and a potentially beneficial fluorine substituent makes it an ideal starting point for the development of potent and selective kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to leverage this compound in their quest for novel therapeutics.
References
-
Design and Synthesis of Triazolopyridazines Substituted With Methylisoquinolinone as Selective c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.
-
Evaluation of the Novel Antichagasic Activity of[1][2][8]Triazolo[1,5-a]pyridine Derivatives. Memorias do Instituto Oswaldo Cruz, 2015.
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 2019.
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 2022.
-
In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1′,5′:1,6]pyrido[3,4-b]indole derivatives. Current issues in pharmacy and medicine: science and practice, 2023.
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022.
-
Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Molecules, 2021.
-
Novel[1][2][8]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 2019.
-
Synthesis of triazolotriazine derivatives as c-Met inhibitors. Molecular Diversity, 2021.
-
Buchwald–Hartwig amination. Wikipedia.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 2003.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 2011.
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 2024.
-
6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, 96%, Thermo Scientific Chemicals. Fisher Scientific.
-
6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine. Sigma-Aldrich.
-
Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. MySkinRecipes.
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 2017.
-
6-Bromo[1][2][3]triazolo[1,5-a]pyridine. Santa Cruz Biotechnology.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 2021.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021.
Sources
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- 8. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
protocols for working with 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
An In-Depth Guide to the Synthesis, Handling, and Application of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. This versatile heterocyclic building block is of significant interest due to its prevalence in molecules targeting a range of biological pathways, particularly as kinase inhibitors. The strategic placement of the bromine and fluorine atoms on the privileged triazolopyridine scaffold offers a powerful platform for generating diverse compound libraries through modern synthetic methodologies.
This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, empowering researchers to not only replicate but also adapt and troubleshoot these methods for their specific discovery programs.
Compound Profile and Physicochemical Properties
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a solid, aromatic heterocyclic compound. The[1][2][3]triazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, analogous to purines, which allows it to interact with a variety of biological targets.[4] The C6-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions, while the C8-fluoro atom can modulate the compound's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
| Property | Value | Source |
| IUPAC Name | 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine | [5] |
| CAS Number | 1592865-93-4 | [5] |
| Molecular Formula | C₆H₃BrFN₃ | Derived |
| Molecular Weight | 216.01 g/mol | Derived |
| Appearance | Solid (Typical) | |
| Purity | ≥97% (Typical) | [6] |
Safety, Handling, and Storage
While specific toxicological data for this compound is not widely available, its classification as a halogenated, nitrogen-containing heterocycle necessitates careful handling. It should be treated as a potentially potent and hazardous substance.
Core Safety Protocols:
-
Risk Assessment: Before any experimental work, perform a thorough risk assessment covering all chemicals, equipment, and procedures.[7]
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. For handling larger quantities or for highly potent derivatives, more stringent containment solutions like a glovebox may be necessary.[8]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for the target compound.
Protocol 1: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
This two-step protocol involves the formylation of the starting aminopyridine, followed by a dehydrative cyclization and amination sequence.
Step A: Synthesis of N-(5-bromo-3-fluoropyridin-2-yl)formamide
-
To a round-bottom flask, add 2-amino-5-bromo-3-fluoropyridine (1.0 eq).
-
Add formic acid (10-15 mL per gram of starting material).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.
-
Rationale: Formic acid serves as both the reagent and solvent for the formylation of the amino group. The reaction is driven to completion by heating.
-
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution to pH ~7-8 using a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the formamide intermediate, which can often be used in the next step without further purification.
Step B: Cyclization to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend N-(5-bromo-3-fluoropyridin-2-yl)formamide (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Rationale: POCl₃ is a powerful dehydrating agent that facilitates the cyclization to form the triazole ring. The addition is performed at 0 °C to control the exothermic reaction.
-
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the mixture back to 0 °C and slowly add hydroxylamine-O-sulfonic acid (HOSA, 2.0 eq) portion-wise.
-
Rationale: HOSA provides the nitrogen atom required to complete the fused [1,5-a] triazole ring system.
-
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Purification and Characterization
Purification is critical to ensure the reliability of subsequent reactions. Column chromatography is the most common method.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent, and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Expert Insight: The optimal solvent system should be determined by TLC first. A good target Rf value for the desired compound is between 0.2 and 0.4 for effective separation.[10]
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques. Spectral data (NMR, LC-MS) can be obtained for verification.[5]
Applications in Synthesis: Key Cross-Coupling Protocols
The C6-bromo position is the primary site for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is an exceptionally robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures common in drug candidates.[11][12]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a dry microwave vial or Schlenk flask, add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst. For general screening, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) is a reliable choice. For more challenging couplings, advanced catalyst systems like XPhosPdG2 may be required to prevent side reactions like debromination.[13][14]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).
-
Rationale: The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent removes dissolved oxygen. Water is often required to facilitate the dissolution of the inorganic base.
-
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-18 hours. Microwave irradiation can significantly shorten reaction times.[13]
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl amines and is a cornerstone of modern medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments.[15]
Caption: Simplified Buchwald-Hartwig amination cycle.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
To a dry microwave vial or Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XantPhos or (R)-BINAP, 5-10 mol%).
-
Expert Insight: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands are generally preferred as they promote the rate-limiting reductive elimination step.[15]
-
-
Add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium hexamethyldisilazide (LHMDS, 1.5 eq).[16]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the desired primary or secondary amine (1.1-1.2 eq) followed by a dry, degassed solvent such as 1,4-dioxane or toluene (0.1-0.2 M).
-
Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography.
Conclusion
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine stands out as a high-value scaffold for drug discovery. Its strategic halogenation provides a predictable and powerful entry point for molecular diversification. The protocols detailed in this guide for its synthesis, purification, and, most importantly, its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offer researchers a robust toolkit. By understanding the principles behind these procedures, scientists can effectively leverage this building block to accelerate the discovery of novel therapeutics.
References
-
Pharmaffiliates. Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine. Available at: [Link]
- Google Patents. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]
-
MDPI. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available at: [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig aminations on bromoflavones. Available at: [Link]
-
Bentham Science. N-Halo Reagents-Mediated Greener Protocols for Heterocyclic Synthesis: Safe Chemistry and Pot-Economy Approaches to Azoles and Quinoxalines. Available at: [Link]
-
CP Lab Safety. 6-bromo-8-fluoro-[1][2][3]triazolo[1, 5-a]pyridine, min 97%, 10 grams. Available at: [Link]
-
Pharmacia. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Available at: [Link]
-
ResearchGate. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Available at: [Link]
-
ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Available at: [Link]
- Google Patents. CN102180875A - Preparation method of triazolopyridine derivative.
-
PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available at: [Link]
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National Institutes of Health. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. Available at: [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Available at: [Link]
-
MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Available at: [Link]
-
ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
National Institutes of Health. The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Available at: [Link]
-
National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available at: [Link]
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- 4. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 5. 1592865-93-4|this compound|BLD Pharm [bldpharm.com]
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- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine Derivatives
Application Notes and Protocols for the Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine Derivatives
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive core for designing molecules that can modulate the activity of a wide range of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including applications as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders.
The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this scaffold provides medicinal chemists with powerful tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular complexity through modern cross-coupling reactions. This application note provides a comprehensive guide to the synthesis of the key intermediate, 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, and its subsequent derivatization, offering researchers a robust platform for the development of novel therapeutics.
Synthetic Strategy Overview
The synthesis of 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a multi-step process that begins with a suitably substituted pyridine precursor. The overall strategy involves the construction of the fused triazole ring onto the pyridine core. Subsequent derivatization is then readily achieved via palladium-catalyzed cross-coupling reactions at the bromine-substituted position.
Figure 1: General synthetic workflow for 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine derivatives.
Part 1: Synthesis of the Core Scaffold: 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
The construction of the core triazolopyridine scaffold is a critical sequence that requires careful control of reaction conditions. The following protocol is a representative, field-proven method adapted from established synthetic procedures for analogous heterocyclic systems.
Protocol 1: Synthesis of 5-Bromo-3-fluoropyridin-2-amine
The synthesis of this key precursor can be achieved from commercially available aminopyridines through a sequence of halogenation and fluorination reactions. While various routes exist, a common approach involves the bromination of a fluorinated aminopyridine or a Sandmeyer-type reaction on a suitably substituted aminopyridine. For the purpose of this protocol, we will assume the availability of a suitable starting material for the final cyclization step, as the synthesis of substituted pyridines is a broad field in itself.
Protocol 2: Synthesis of 2-Hydrazinyl-5-bromo-3-fluoropyridine
The conversion of the 2-amino group to a hydrazine is a pivotal step. This is typically achieved through diazotization followed by reduction.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂) or other suitable reducing agent
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Suspend 5-bromo-3-fluoropyridin-2-amine in aqueous HCl at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of stannous chloride in concentrated HCl.
-
Slowly add the diazonium salt solution to the stannous chloride solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Basify the mixture with a concentrated NaOH solution until a pH > 10 is reached, keeping the temperature below 20 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinyl-5-bromo-3-fluoropyridine.
Causality Behind Experimental Choices: The diazotization is performed at low temperatures to prevent the unstable diazonium salt from decomposing. The use of a strong reducing agent like stannous chloride is necessary to efficiently reduce the diazonium intermediate to the hydrazine.
Protocol 3: Cyclization to form 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
The final ring-closing step to form the triazolopyridine core can be achieved by reacting the hydrazine with a suitable one-carbon synthon, such as formic acid or an orthoester, followed by cyclodehydration.
Materials:
-
2-Hydrazinyl-5-bromo-3-fluoropyridine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol or other suitable high-boiling solvent
Procedure:
-
To a solution of 2-hydrazinyl-5-bromo-3-fluoropyridine in ethanol, add triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Causality Behind Experimental Choices: Triethyl orthoformate serves as a source of a single carbon atom and a dehydrating agent. The acidic catalyst facilitates the formation of the formylhydrazide intermediate and the subsequent intramolecular cyclization.
Part 2: Derivatization via Cross-Coupling Reactions
The 6-bromo substituent on the triazolopyridine core is ideally positioned for derivatization using modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
Figure 2: Key derivatization pathways for the 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine core.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 6-bromo-triazolopyridine with various aryl or heteroaryl boronic acids or esters.[5][6]
Materials:
-
Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
Procedure:
-
To a reaction vessel, add 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine derivative.
Data Summary: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 85 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 78 |
| 4 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of 6-amino-substituted triazolopyridine derivatives.[7][8]
Materials:
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 100 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 88 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (3) | Xantphos (6) | NaOt-Bu | Dioxane | 110 | 85 |
Yields are representative and may vary depending on the specific substrates and reaction scale.
Conclusion
The 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a highly valuable building block for the synthesis of diverse compound libraries for drug discovery. The protocols detailed in this application note provide a robust and versatile synthetic platform for accessing both the core structure and a wide range of its derivatives. The strategic use of modern cross-coupling reactions enables the rapid exploration of chemical space, facilitating the development of novel and potent therapeutic agents.
References
-
Wikipedia contributors. (2023, July 23). Triazolopyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
Wikipedia contributors. (2023, October 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative. (CN106588758B).
- Google Patents. (n.d.). Triazolopyridine derivatives as antibacterial agents. (WO2006038116A2).
-
S. Baskakova, et al. (2016). Microwave-Assisted synthesis and evaluation of antibacterial activity of novel 6-fluoroaryl-[1][2][3]triazolo[1,5-A]pyrimidines. ResearchGate. [Link]
Sources
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- 4. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
handling and storage of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
An In-Depth Guide to the Safe Handling and Storage of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine (CAS No. 1592865-93-4), a heterocyclic building block of interest in medicinal chemistry and drug development.[1][2] Given the compound's classification and the general nature of halogenated aromatic compounds, adherence to strict safety and handling protocols is paramount to ensure personnel safety and maintain compound integrity for reproducible experimental outcomes. This guide is intended for researchers, laboratory technicians, and drug development professionals.
Compound Profile and Physicochemical Properties
6-Bromo-8-fluoro-triazolo[1,5-a]pyridine belongs to the triazolopyridine class of nitrogen-containing heterocycles. This family of compounds is significant in pharmacological research due to a wide range of biological activities.[1][2] The toxicological properties of this specific compound have not been fully investigated, necessitating cautious handling as a potentially hazardous substance.[3]
The table below summarizes the known physicochemical properties.
| Property | Value | Source |
| CAS Number | 1592865-93-4 | [4][5] |
| Molecular Formula | C₆H₃BrFN₃ | Calculated |
| Molecular Weight | 216.01 g/mol | Calculated |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C | [4] |
| pKa (Predicted) | 0.33 ± 0.30 | [4] |
Hazard Identification and Risk Assessment
Based on available Safety Data Sheets (SDS) for the compound and its close analogs, 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is classified as hazardous.[3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.[4]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[3]
Causality of Hazards: The compound's structure, featuring a halogenated aromatic system, contributes to its irritant properties. Halogenated organic compounds can cause irritation upon contact with skin and mucous membranes.[6] Inhalation of the dust can lead to irritation of the respiratory tract, while eye contact is likely to cause serious irritation.[3][4] Ingestion may be harmful, a common concern for many specialized research chemicals.[4]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Fume Hood: All weighing, handling, and dissolution of the solid compound must be performed inside a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[3][6]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required at all times.[9][10] For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.[9][10]
-
Hand Protection: Nitrile gloves must be worn when handling the compound or its solutions.[7][9] Inspect gloves for tears or holes before use.[9] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly with soap and water after glove removal.[10][11]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[7][8]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[8][9]
Caption: Mandatory PPE and workflow sequence.
Safe Handling and Storage Protocols
Handling Solid Compound
-
Preparation: Before retrieving the compound from storage, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Equilibration: If the compound is stored refrigerated, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's stability.
-
Weighing: Perform all weighing operations on an analytical balance located inside the fume hood or in a ventilated balance enclosure to contain any airborne dust.
-
Dispensing: Use dedicated, clean spatulas for dispensing. Avoid generating dust by handling the solid gently.[3]
-
Closure: After dispensing, securely seal the container cap immediately.
-
Cleanup: Clean any residual solid from the balance and work surface using a dry wipe, followed by a wipe wetted with an appropriate solvent (e.g., 70% ethanol). Dispose of all wipes as hazardous waste.
Storage Conditions
-
Temperature: Store the compound in a refrigerator at 2-8°C as recommended.[4]
-
Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] For long-term storage, consider placing the primary container inside a secondary container with a desiccant to protect against moisture.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Labeling: Ensure all containers are clearly labeled with the compound name, CAS number, and relevant hazard pictograms.[7]
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum up the spilled solid.[3] Avoid any actions that generate dust.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the area with an appropriate solvent and wash with soap and water.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Caption: Decision workflow for spill response.
Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a standard method for preparing a stock solution, a common first step in many experimental workflows.
Materials:
-
6-Bromo-8-fluoro-triazolo[1,5-a]pyridine (Solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Class A volumetric flask
-
Analytical balance
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For 10 mL of a 10 mM solution (M.W. = 216.01 g/mol ):
-
Mass (g) = 0.010 L × 0.010 mol/L × 216.01 g/mol = 0.00216 g = 2.16 mg
-
-
Weigh Compound: Inside a chemical fume hood, accurately weigh out approximately 2.16 mg of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine into a tared weigh boat. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask. Gently swirl or vortex the flask to fully dissolve the solid. Visually inspect to ensure no solid particles remain.
-
Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to bring the solution to the 10 mL calibration mark on the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in labeled amber glass vials. Store the vials at -20°C or -80°C to maximize long-term stability.
Self-Validation: The reason for using anhydrous DMSO is to prevent hydrolysis or degradation of the compound by water. Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and affect the accuracy of experimental results.
References
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Thermo Fisher Scientific. (2025). 6-Bromo-[3][7][12]triazolo[1,5-a]pyridine - SAFETY DATA SHEET. 3
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ResearchGate. (2022). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. 12
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. 6
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Washington State University Environmental Health & Safety. Halogenated Solvents Safety Information. 7
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HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances. 8
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Elsevier. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
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Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. 9
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National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update.
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PubMed. (2024). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. 1
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Taylor & Francis Online. (2021). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. 2
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Apollo Scientific. (2023). 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride - Safety Data Sheet. 13
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J.T. Baker. (2011). PYRIDINE - MATERIAL SAFETY DATA SHEET.
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National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. 10
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ChemicalBook. (Date not available). 6-Bromo-8-fluoro-[3][7][12]triazolo[1,5-a]pyridine. 4
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BLDpharm. (Date not available). 6-Bromo-8-fluoro-[3][7][12]triazolo[1,5-a]pyridine. 5
-
Sigma-Aldrich. (Date not available). 6-Bromo-[3][7][12]triazolo[1,5-a]pyridine, 97%.
-
Hoffman Fine Chemicals. Safety Data Sheet: 7-Bromo-3-methyl[3][6][12]triazolo[1,5-a]pyridine. 11
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Application Notes and Protocols for the Safe Handling of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine. As a novel halogenated heterocyclic compound, its toxicological properties have not been fully elucidated. Therefore, a cautious and proactive approach to safety is paramount. These protocols are synthesized from safety data for structurally similar compounds and established best practices for handling potentially hazardous research chemicals. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.
Hazard Identification and Risk Assessment
While specific toxicological data for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is not extensively available, the safety profile can be inferred from related brominated and fluorinated triazolopyridine structures. Safety Data Sheets (SDS) for analogous compounds consistently indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
The presence of bromine and fluorine atoms warrants particular caution. Halogenated organic compounds can exhibit unpredictable reactivity and toxicity.[6] Some have been associated with severe health effects, such as chloracne, after occupational exposure.[7] Therefore, it is crucial to handle 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine with the assumption that it is a hazardous substance.
Summary of Potential Hazards
| Hazard Classification | Potential Effect | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2] | ⚠️ |
| Skin Corrosion/Irritation | May cause redness, pain, and inflammation upon contact.[2][3][4] | ⚠️ |
| Serious Eye Damage/Irritation | Can cause significant eye irritation and potential damage.[2][3][4] | ⚠️ |
| Specific Target Organ Toxicity | May cause irritation to the respiratory tract upon inhalation.[3][4][5] | ⚠️ |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
All work with 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[8] This is critical to prevent inhalation of dust or vapors and to contain any potential spills. The fume hood should have a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following PPE must be worn at all times when handling the compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory. A face shield should also be worn when there is a risk of splashing.[3][9]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. Disposable nitrile gloves should be worn and inspected for any signs of degradation before use. It is crucial to use proper glove removal technique to avoid skin contact.[5] For larger quantities or extended handling, consider double-gloving.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize exposure risk.
Handling Procedures
-
Pre-use Inspection: Before opening the container, visually inspect it for any damage or leaks.
-
Weighing and Aliquoting: Conduct all weighing and transfer of the solid compound within a chemical fume hood. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling, even if gloves were worn.[2][3]
-
Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) must be disposed of as hazardous waste according to institutional and local regulations.
Storage Requirements
Store 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] Keep it away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response Protocol
In the event of a spill, follow this protocol:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1][8]
-
Clean: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Visualized Workflows
Standard Handling Workflow
Caption: Emergency response flowchart for a spill of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine.
Disposal Considerations
All waste containing 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. [3]Dispose of this waste in sealed, properly labeled containers and follow all local, state, and federal regulations for chemical waste disposal. Do not release this chemical into the environment. [3][8]
Conclusion
The protocols outlined in this document are designed to ensure the safe handling of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in a research setting. Given the lack of comprehensive toxicological data, a conservative and diligent approach to safety is essential. By understanding the potential hazards and rigorously adhering to these guidelines, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
-
6-Bromo-t[3][8][10]riazolo[1,5-a]pyridine - SAFETY DATA SHEET. (n.d.). Retrieved from
-
Safety Data Sheet: 8-Bromo-5-methyl-t[3][8][10]riazolo[1,5-a]pyridine. (2024-12-19). Retrieved from
- 6-Bromo 1,2,4 triazolo 4,3-a pyridine-3-thiol 1093092-64-8 - Sigma-Aldrich. (n.d.).
-
6-Bromo-8-fluoro-t[3][8][10]riazolo[1,5-a]pyridine | 1592865-93-4 - ChemicalBook. (n.d.). Retrieved from
-
Safety Data Sheet: 7-Bromo-3-methylt[3][8]riazolo[1,5-a]pyridine (CAS 107465-23-6) - Hoffman Fine Chemicals. (n.d.). Retrieved from
-
1592865-93-4|6-Bromo-8-fluoro-t[3][8][10]riazolo[1,5-a]pyridine - BLDpharm. (n.d.). Retrieved from
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
-
Methyl 6-bromo-t[3][8][10]riazolo[1,5-a]pyridine-2-carboxylate - PubChem. (n.d.). Retrieved from
- 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine | C5H3BrN4 | CID 494193 - PubChem. (n.d.).
-
6-bromo-8-fluoro-t[3][8][10]riazolo[1, 5-a]pyridine, min 97%, 10 grams - CP Lab Safety. (n.d.). Retrieved from
-
8-Bromo-2-methylt[3][8][10]riazolo[1,5-a]pyridine Safety Data Sheets - Echemi. (n.d.). Retrieved from
- MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine - Capot Chemical. (2026-01-15).
- Why are halogenated chemicals so dangerous to living organisms? : r/askscience - Reddit. (2014-01-15).
- Chloracne in seven organic chemists exposed to novel polycyclic halogenated chemical compounds (triazoloquinoxalines) - PubMed. (n.d.).
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The Strategic Utility of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in Modern Organic Synthesis
The Strategic Utility of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery and Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine has emerged as a versatile and valuable intermediate, particularly within the realms of medicinal chemistry and drug development.[4] Its unique trifunctional nature—a fused triazolopyridine core, a synthetically tractable bromine atom, and a metabolically robust fluorine atom—offers a powerful toolkit for researchers and scientists.
The[1][2][3]triazolo[1,5-a]pyridine scaffold is isoelectronic to purines, rendering it a compelling surrogate in the design of molecules targeting biological pathways involving purinergic receptors or enzymes that process purine-based substrates.[5] This bioisosteric relationship, combined with the compound's amenability to diversification, underpins its significance. The bromine atom at the 6-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents. Concurrently, the fluorine atom at the 8-position can enhance metabolic stability, improve membrane permeability, and increase binding affinity of the final molecule to its biological target.[6]
This guide provides a detailed exploration of the applications of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, offering in-depth technical insights and field-proven protocols for its use in key synthetic transformations. The focus will be on its pivotal role in the synthesis of kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology research.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is most prominently showcased in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the triazolopyridine ring system, further influenced by the electronegative fluorine atom, enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst. This reactivity is central to forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
The following diagram illustrates the central role of this building block in accessing a diverse range of substituted triazolopyridines via three major classes of cross-coupling reactions.
Caption: Versatility of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine in synthesis.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analogue of the triazolo[1,5-a]pyridine core, is a validated framework for potent Tropomyosin Receptor Kinase (TRK) inhibitors.[3][7] Marketed drugs such as Larotrectinib and Entrectinib, which target TRK fusion proteins in various cancers, feature this heterocyclic system.[3] The synthesis of these and next-generation inhibitors often relies on the strategic functionalization of a halogenated core, making 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine an ideal starting material for developing novel TRK inhibitors and other kinase-targeted therapeutics.
Detailed Application Protocols
The following protocols are presented as robust starting points for the synthetic elaboration of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds.[8][9] This reaction is particularly valuable for introducing aryl or heteroaryl moieties at the 6-position of the triazolopyridine core, a common feature in kinase inhibitors.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.). For challenging couplings, more advanced catalyst systems like those based on Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst may offer superior results.[6]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 85-100 °C). Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 80-90 | [10] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 8 | ~85 | Analogous |
| Pyridine-3-boronic acid | XPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | 6 | ~75-85 | Analogous |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are often difficult to construct via classical methods. This reaction is critical for installing primary or secondary amine functionalities, which are prevalent in bioactive molecules and frequently serve as key hydrogen bond donors or acceptors in protein-ligand interactions.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %), the phosphine ligand (e.g., XPhos, 4-10 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with efficient stirring. Monitor the reaction's progress by LC-MS or TLC.[4]
-
Work-up and Purification: After cooling to ambient temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue via silica gel chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen and must be protected to prevent decomposition.
-
Strong, Non-nucleophilic Base: A strong base like NaOᵗBu is required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active nucleophile, facilitating the catalytic cycle.
-
Bulky, Electron-Rich Ligands: Ligands like XPhos are crucial as they promote the rate-limiting reductive elimination step, which forms the C-N bond, and stabilize the catalytically active Pd(0) species.
Conclusion and Future Outlook
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine stands as a strategically important building block in modern organic synthesis. Its utility is firmly rooted in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, providing efficient access to a diverse array of functionalized heterocyclic compounds. The protocols and insights provided herein demonstrate its direct applicability in constructing scaffolds relevant to medicinal chemistry, particularly in the synthesis of kinase inhibitors. As the demand for novel, highly specific, and metabolically robust therapeutic agents continues to grow, the importance of well-designed, versatile intermediates like 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine will undoubtedly increase, paving the way for future innovations in drug discovery and development.
References
- Arraystorm. (n.d.). Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. Google Patents.
- Arraystorm. (n.d.). Substituted Pyrazolo[1,5-a]Pyrimidine Compounds as TRK Kinase Inhibitors. Google Patents.
- Arraystorm. (n.d.). Pyrazolo [1,5-a] pyrimidine compounds as TRK kinase inhibitors. Google Patents.
-
Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Retrieved from [Link]
-
Abdel-Gawad, H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 1. Retrieved from [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Boufroura, H., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Synthetic Communications, 38(21), 3578-3588. Retrieved from [Link]
-
Giguère, J. R., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6529. Retrieved from [Link]
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Smith, J. A., et al. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. University of Adelaide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Maccari, G., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209303. Retrieved from [Link]
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Al-Tel, T. H., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(16), 2995. Retrieved from [Link]
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Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1712. Retrieved from [Link]
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Schmidt, J., & Oestreich, M. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2110-2116. Retrieved from [Link]
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Singh, R., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Retrieved from [Link]
-
Amblard, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1547-1558. Retrieved from [Link]
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Sancineto, L., et al. (n.d.). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. The synthesis of complex heterocyclic compounds like this triazolopyridine derivative, a valuable building block in medicinal chemistry, can present unique challenges.[4][5] This resource offers practical, experience-driven solutions to help you optimize your synthetic route and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
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Question: My reaction to synthesize the triazolopyridine core is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
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Answer: Low yields in heterocyclic synthesis are a common problem and can stem from several factors. A systematic approach is the most effective way to troubleshoot.[1]
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Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1] For the cyclization step, which often involves forming the triazole ring from a substituted pyridine, precise temperature control is crucial.[6]
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Solution: Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress frequently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and check for any degradation over time.[1]
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Purity of Reagents and Solvents: Impurities in your starting materials (e.g., substituted 2-aminopyridines) or solvents can interfere with the reaction, leading to side products or preventing the reaction from going to completion.[1]
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Solution: Ensure all reagents are of high purity. If necessary, purify starting materials before use. Use anhydrous solvents, especially if any of your reagents or intermediates are sensitive to moisture. Many reactions in organic synthesis are sensitive to atmospheric moisture and oxygen.[1]
-
-
Inefficient Cyclization: The key ring-forming step is often the most challenging. The synthesis of[1][2][3]triazolo[1,5-a]pyridines can be achieved through various methods, including the cyclization of N-(pyrid-2-yl)formamidoximes or PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[7]
-
Solution: Re-evaluate your choice of cyclization agent and conditions. For example, trifluoroacetic anhydride is effective for cyclizing N-(pyrid-2-yl)formamidoximes under mild conditions.[7] If using a metal-catalyzed approach, ensure the catalyst is active and not poisoned by impurities.
-
-
Issue 2: Formation of Multiple Products and Impurities
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Question: My final product is contaminated with several impurities that are difficult to separate. What are these likely side products and how can I minimize their formation?
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Answer: The formation of multiple products often points to side reactions or over-reaction, such as polybromination.
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Side Reactions during Bromination: The bromination step needs to be carefully controlled to ensure regioselectivity. The triazolopyridine ring system has multiple positions that can be susceptible to electrophilic attack.[8]
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Solution: Control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide) precisely. Lowering the reaction temperature can also increase selectivity and reduce the formation of over-brominated products.
-
-
Ring Opening: Under harsh conditions, the triazolo ring can be susceptible to opening.[2]
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Solution: Use milder reaction conditions where possible. If the reaction requires heat, monitor it closely to avoid prolonged heating after the reaction is complete.
-
-
Purification Challenges: The similar polarity of the desired product and its isomers or byproducts can make purification by column chromatography difficult.
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Solution: Experiment with different solvent systems for chromatography. If separation is still challenging, consider recrystallization from a suitable solvent system to obtain a purer product.
-
-
Issue 3: Inconsistent Results Between Batches
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Question: I am getting inconsistent yields and purity levels each time I run the synthesis. What could be causing this variability?
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Answer: Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality.
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Atmospheric Moisture: As mentioned, many reagents used in heterocyclic synthesis are sensitive to moisture.[1]
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Reagent Quality: The quality and age of reagents can vary.
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Solution: Use fresh, high-quality reagents whenever possible. If you suspect a reagent has degraded, it's best to use a fresh bottle or purify the existing stock.
-
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Mixing Efficiency: In heterogeneous reactions, inefficient stirring can lead to localized concentration gradients and poor reaction rates.[1]
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Solution: Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
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-
Frequently Asked Questions (FAQs)
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Q1: What is a general synthetic route for 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine?
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A1: A common approach involves a multi-step synthesis.[10] First, a substituted pyridine is used to construct the fused triazole ring.[7][11] This is followed by a regioselective bromination to install the bromo group at the 6-position. The specific starting materials and reagents can vary, but the general strategy is to first build the core heterocyclic system and then functionalize it.
-
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Q2: How can I confirm the identity and purity of my final product?
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A2: A combination of analytical techniques should be used.
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your final product.
-
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
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A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Some of the reagents, such as brominating agents and strong acids, are corrosive and toxic. Handle them with care and have appropriate quench solutions and spill kits readily available. Always consult the Safety Data Sheet (SDS) for each reagent before use.
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Experimental Workflow Overview
Below is a generalized workflow for the synthesis of substituted triazolopyridines. Specific reagents and conditions will need to be optimized for the target molecule, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Caption: Generalized workflow for the synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Key Parameter Optimization
The following table summarizes key reaction parameters that can be optimized to improve the yield and purity of your synthesis.
| Parameter | Range/Options | Rationale |
| Cyclization Temperature | Room Temperature to 120°C | Temperature control is vital for controlling exothermic reactions and achieving high yields.[6] |
| Brominating Agent | NBS, Br₂ | The choice of agent can affect regioselectivity and reactivity. |
| Solvent | Acetonitrile, DMF, Dichloromethane | Solvent polarity can influence reaction rates and solubility of intermediates. |
| Base | K₂CO₃, Et₃N, NaH | The choice of base is critical for deprotonation steps and can impact side reactions. |
| Reaction Time | 1 to 24 hours | Monitoring the reaction is key to avoid product degradation from prolonged reaction times.[1] |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
Caption: A step-by-step logic diagram for troubleshooting synthesis issues.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- Grokipedia. (n.d.). Triazolopyridine.
-
Logvynenko, D., et al. (2023). Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology.
-
ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- MDPI. (2024).
- National Institutes of Health. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
- National Institutes of Health. (2024).
-
Pharmaffiliates. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[1][2][3]triazolo[1,5-a]pyridine.
- Arabian Journal of Chemistry. (n.d.).
-
BenchChem. (n.d.). 6-Bromo-3-(methylthio)-[1][2][3]triazolo[4,3-a]pyridine.
-
Taylor & Francis Online. (n.d.). The Chemistry of[1][2][11]Triazolo[1,5- a] pyridines.
- Google Patents. (n.d.).
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry.
- International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds.
- Wikipedia. (n.d.). Triazolopyridine.
- Heterocyclic Compounds. (n.d.). Heterocyclic Compounds.
-
BLDpharm. (n.d.). 1592865-93-4|6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
- National Academic Digital Library of Ethiopia. (n.d.).
- ResearchGate. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues.
- National Institutes of Health. (2024).
- Google Patents. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines.
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- 9. Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important heterocyclic compound. The following question-and-answer format addresses specific experimental issues, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine?
A common and effective method for the synthesis of 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine involves a two-step process starting from 2-amino-5-bromo-3-fluoropyridine. The first step is the formation of an N,N-dimethylformamidine intermediate by reacting the aminopyridine with a formylating agent like Bredereck's reagent (tert-butoxybis(dimethylamino)methane). The subsequent step involves the cyclization of this intermediate with a hydroxylamine derivative to form the triazole ring.
Q2: What are the critical parameters to control during this synthesis?
The critical parameters to control are temperature, reaction time, and the purity of starting materials and reagents. The formation of the formamidine intermediate is typically performed under anhydrous conditions to prevent hydrolysis. The cyclization step is often sensitive to pH and temperature, which can influence the rate of reaction and the formation of byproducts.
Q3: What is the Dimroth rearrangement and why is it relevant to this synthesis?
The Dimroth rearrangement is a significant isomerization reaction in triazole chemistry where an endocyclic and an exocyclic nitrogen atom exchange positions.[1][4][5] In the context of this synthesis, the initially formed[1][2][3]triazolo[1,5-a]pyridine can rearrange under certain conditions to the more thermodynamically stable[1][2][3]triazolo[4,3-a]pyridine isomer. This rearrangement can be catalyzed by acid or base and is a primary source of isomeric impurities.[1][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 6-bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Problem 1: Low yield of the desired product.
Possible Cause 1: Incomplete formation of the N,N-dimethylformamidine intermediate.
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Explanation: The reaction of 2-amino-5-bromo-3-fluoropyridine with Bredereck's reagent requires anhydrous conditions. The presence of moisture can lead to the hydrolysis of the Bredereck's reagent or the formamidine product, reducing the overall yield.[1]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting aminopyridine.
Possible Cause 2: Inefficient cyclization of the formamidine intermediate.
-
Explanation: The cyclization step with hydroxylamine is pH-sensitive. If the reaction medium is too acidic or too basic, the rate of cyclization may be slow, or side reactions may be favored.
-
Solution: Optimize the pH of the reaction mixture. A slightly acidic to neutral pH is often optimal for this type of cyclization. A small amount of acetic acid can be used as a catalyst.
Possible Cause 3: Degradation of starting materials or product.
-
Explanation: The pyridine ring, especially when substituted with halogens, can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, strong acids or bases).
-
Solution: Perform the reaction at the lowest effective temperature. Use a milder base if necessary for any pH adjustments. Minimize reaction times once the starting material is consumed.
Problem 2: Presence of a major byproduct with the same mass as the product.
Likely Byproduct: 8-Bromo-6-fluoro-[1][2][3]triazolo[4,3-a]pyridine (Dimroth rearrangement product).
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Explanation: As mentioned in the FAQ, the Dimroth rearrangement can lead to the formation of the regioisomeric[1][2][3]triazolo[4,3-a]pyridine.[1][4] This isomer has the same molecular weight as the desired product and can be difficult to separate. The rearrangement is often favored by heat and acidic or basic conditions.
-
Identification: The two isomers can often be distinguished by their NMR spectra. The chemical shifts of the protons on the pyridine and triazole rings will differ. 2D NMR techniques like HMBC and NOESY can help in unambiguous structure elucidation.
-
Troubleshooting & Minimization:
-
Temperature Control: Perform the cyclization and any subsequent workup steps at lower temperatures to minimize the rate of rearrangement.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent post-reaction isomerization.
-
Table 1: Conditions Influencing Dimroth Rearrangement
| Parameter | Condition Favoring Rearrangement | Condition Minimizing Rearrangement |
| Temperature | High (>100 °C) | Low to moderate (Room temp. to 80 °C) |
| pH | Strongly acidic or basic | Neutral to slightly acidic (pH 5-7) |
| Solvent | Protic solvents under harsh conditions | Aprotic solvents, careful use of protic solvents |
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel can often separate the two isomers. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is recommended. The polarity difference between the two isomers may be slight, so a long column and slow elution may be necessary.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an effective method for purification.
-
Problem 3: Presence of lower molecular weight byproducts.
Possible Byproduct 1: 2-Amino-5-bromo-3-fluoropyridine (Unreacted starting material).
-
Explanation: Incomplete reaction in the first step will lead to the carryover of the starting aminopyridine.
-
Identification: This can be easily identified by comparing the analytical data (TLC, LC-MS) of the crude product with an authentic sample of the starting material.
-
Solution: Ensure the first step goes to completion by using a slight excess of Bredereck's reagent and allowing for sufficient reaction time.
Possible Byproduct 2: 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine with loss of bromine or fluorine.
-
Explanation: Dehalogenation can occur under certain reductive conditions. For example, if catalytic hydrogenation is used for any other purpose in the synthetic sequence, or if certain metals are present as impurities, debromination is a possibility.[6] Hydrolysis of the fluorine atom is less likely but can occur under harsh acidic or basic conditions.
-
Identification: Mass spectrometry will show peaks corresponding to the loss of bromine (M-79/81) or fluorine (M-19).
-
Solution: Avoid exposing the reaction mixture to strong reducing agents. Use purified reagents and solvents to avoid metal contamination. Perform reactions under neutral or mildly acidic/basic conditions to prevent hydrolysis.
Problem 4: Presence of higher molecular weight byproducts.
Possible Byproduct: Dimerized or oligomeric species.
-
Explanation: Under certain oxidative conditions, or if reactive intermediates are not efficiently trapped, side reactions leading to dimerization or polymerization can occur.
-
Identification: These byproducts will have significantly higher molecular weights in the mass spectrum and will likely have very different retention times in LC or TLC.
-
Solution: Ensure an inert atmosphere is maintained if oxidative side reactions are suspected. Use appropriate stoichiometry to ensure the efficient trapping of any reactive intermediates.
Experimental Protocols
Protocol 1: Synthesis of N'-(5-bromo-3-fluoropyridin-2-yl)-N,N-dimethylformamidine
-
To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in anhydrous toluene (5-10 mL per gram of aminopyridine) in a flame-dried round-bottom flask under a nitrogen atmosphere, add Bredereck's reagent (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N'-(5-bromo-3-fluoropyridin-2-yl)-N,N-dimethylformamidine, which can be used in the next step without further purification.
Protocol 2: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
-
Dissolve the crude N'-(5-bromo-3-fluoropyridin-2-yl)-N,N-dimethylformamidine (1.0 eq) in ethanol or a similar protic solvent.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution. The sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine.
-
Heat the reaction mixture to reflux (around 80 °C) for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 10-50% ethyl acetate in hexanes) to separate the desired product from byproducts.
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Main synthetic route to the target compound.
Formation of Common Byproducts
Caption: Pathways to common synthesis byproducts.
References
-
Wang, Z., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2629-2634. [Link]
-
Wikipedia. Dimroth rearrangement. [Link]
- El-Gendy, M. A., et al. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 18(5), 633-643.
-
Gomtsyan, A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 447-466. [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Sharma, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327. [Link]
-
ResearchGate. Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst. [Link]
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ResearchGate. Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. [Link]
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Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
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Semantic Scholar. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities. [Link]
-
ResearchGate. Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
Rutgers University. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
Beilstein Journals. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. [Link]
-
ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. [Link]
-
National Institutes of Health. Deuterodehalogenation Under Net Reductive or Redox-Neutral Conditions Enabled by Paired Electrolysis. [Link]
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ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]
-
ResearchGate. Proposed mechanism for PIFA‐mediated cycloamination. [Link]
-
National Institutes of Health. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). [Link]
-
CP Lab Safety. 6-bromo-8-fluoro-[1][2][3]triazolo[1, 5-a]pyridine, min 97%, 10 grams. [Link]
-
Semantic Scholar. PIFA-promoted intramolecular oxidative C(aryl)-H amidation reaction: Synthesis of quinolino[3,4-b]quinoxalin-6(5H)-ones. [Link]
-
ResearchGate. Application of the PIFA–mediated alkyne amidation reaction to the formal synthesis of (±)-clausenamide. [Link]
- Google Patents.
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National Institutes of Health. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]
- Google Patents.
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ResearchGate. Synthesis of 2-Carbonylimidazo[1,2- a ]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino- N -propargylpyridinium Bromides | Request PDF. [Link]
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Royal Society of Chemistry. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. [Link]
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ResearchGate. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: Efficient one-pot synthesis of 1,2,4-triazolo[4,3-a] pyridines. [Link]
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Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. [Link]
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Technical Support Center: 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Technical Support Center: 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential stability issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your results when working with this compound.
Fundamental Stability Considerations
6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound with a fused triazolopyridine ring system. This structure, while synthetically useful, presents several potential stability concerns that researchers should be aware of. The electron-deficient nature of the pyridine ring, further activated by the fused triazole and the electron-withdrawing effects of the bromine and fluorine substituents, can render the molecule susceptible to certain degradation pathways.
Key potential stability issues include:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of good leaving groups (bromo and fluoro). Depending on the reaction conditions and the nucleophiles present, either the bromine or the fluorine atom could be displaced. Aromatic nucleophilic substitution is a known reaction for pyridine systems.[2][3][4]
-
pH Sensitivity: The triazole ring system can exhibit pH-dependent stability.[5][6] In strongly acidic or basic conditions, the compound may undergo hydrolysis or other rearrangements. The basic nitrogen atoms in the pyridine and triazole rings can be protonated, which can alter the electronic properties and reactivity of the molecule.
-
Photodegradation: Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[1][7] This can lead to the formation of impurities and a decrease in the compound's purity over time.
-
Solvent Compatibility: The choice of solvent for stock solutions and reactions is critical. Protic solvents or solvents containing nucleophilic impurities could potentially react with the compound over time.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during the handling, storage, and use of 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine.
Q1: What are the recommended storage conditions for solid 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine?
A1: To ensure the long-term stability of the solid compound, it is crucial to store it under appropriate conditions.[8][9][10][11][12]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, which could participate in degradation pathways. |
| Light | Amber vial or protected from light | Prevents potential photodegradation.[1][7] |
| Container | Tightly sealed, appropriate material | Prevents contamination and degradation from atmospheric components. |
Q2: I've prepared a stock solution of the compound in DMSO. How long is it stable?
A2: The stability of stock solutions is dependent on the solvent, concentration, and storage conditions. While DMSO is a common solvent for many compounds, long-term storage of halogenated heterocycles in DMSO at room temperature is not always advisable due to the potential for slow reaction with residual water or impurities in the DMSO.
Troubleshooting Stock Solution Instability:
-
Visual Inspection: Look for color changes or the formation of precipitates in your stock solution.
-
Analytical Verification: If you suspect degradation, re-analyze the solution using HPLC-UV or LC-MS to check for the appearance of new peaks or a decrease in the main peak's area.
-
Best Practices for Stock Solutions:
-
Prepare fresh solutions whenever possible.
-
If long-term storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Use high-purity, anhydrous solvents.
-
Q3: My reaction is giving unexpected byproducts. Could it be due to the instability of the starting material?
A3: Yes, the formation of unexpected byproducts can be a sign of starting material degradation. The bromo and fluoro substituents on the triazolopyridine ring are potential sites for nucleophilic substitution.
Investigating Potential Degradation in a Reaction:
-
Analyze the Starting Material: Before starting your reaction, confirm the purity of your 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine using a suitable analytical method like HPLC or NMR.
-
Consider Reaction Conditions:
-
Nucleophiles: Are there strong nucleophiles in your reaction mixture that could displace the bromide or fluoride?
-
pH: Is the reaction run under strongly acidic or basic conditions that could affect the stability of the triazole ring?
-
Temperature: High temperatures can accelerate degradation.
-
-
Control Experiment: Run a control experiment where the compound is subjected to the reaction conditions (solvent, temperature, base/acid) without the other reactants to see if degradation occurs.
Protocol for Assessing Stability in Solution
To proactively assess the stability of 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine under your specific experimental conditions, you can perform the following stability study.
Objective: To determine the stability of 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine in a chosen solvent over a defined period.
Materials:
-
High-purity solvent of interest (e.g., DMSO, DMF, Acetonitrile)
-
HPLC or UPLC system with a UV detector and/or mass spectrometer
-
NMR spectrometer
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC/UPLC-MS and ¹H NMR. This will serve as your baseline data.
-
Storage: Store the solution under the conditions you intend to use for your experiments (e.g., room temperature on the benchtop, 4°C in the refrigerator). Protect the solution from light if photodegradation is a concern.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the solution and re-analyze it using the same HPLC/UPLC-MS and NMR methods.
-
Data Analysis:
-
HPLC/UPLC-MS: Compare the chromatograms over time. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
NMR: Compare the NMR spectra. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.[13][14][15][16][17]
-
Visualizing Potential Degradation and Workflows
Potential Nucleophilic Aromatic Substitution Pathways
Caption: Potential nucleophilic aromatic substitution pathways.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in solution.
References
- Khan, I., Saeed, K., & Khan, I. (2011).
- C&EN BrandLab. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN.
- de Vet, E., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink.
- Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
- Univar Solutions. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Univar Solutions.
- LabRepCo. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. LabRepCo.
- Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Moravek.
- Khan, I., Saeed, K., & Khan, I. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
- Boyd, S. G., et al. (2020).
- National Cancer Institute. (2023). Real Time in-situ Monitoring of Drug Product Degradation Using Water Proton NMR.
- Guillard, C., et al. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
- Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
- Barlin, G. B., & Young, A. C. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Science Publishing.
- Pawar, S. D. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Ali, M. A., & Siddiqui, S. (n.d.).
- Baker, J., & Muir, M. (2010). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- den Hertog, H. J., & van der Plas, H. C. (2025). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.
- Lucchesi, S., et al. (1993). Effect of some triazole fungicides on intracellular pH and on cell membrane permeability in leaves of Elodea densa (Planch.) Casp. PubMed.
- Ren, Y., et al. (2017).
- Chemistry with Dr. S. (2024).
- de Vet, E., et al. (2009). Nucleophilic aromatic substitution by... Journal of Radioanalytical & Nuclear Chemistry - Ovid.
- Kazimierczuk, K., & Kasprzak, P. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- Wang, P., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions.
- Žigrovič, S., & Gindl, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
- Giraud, S., et al. (2019).
- ACS Sustainable Chemistry & Engineering. (n.d.).
- Kumar, R., et al. (2022).
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- The Journal of Organic Chemistry. (n.d.).
- McElvain, S. M., & Goese, M. A. (1941). THE BROMINATION OF PYRIDINE1. Journal of the American Chemical Society.
- Al-Ostoot, F. H., et al. (2021).
- Kumar, A., et al. (2021).
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Technical Support Center: Synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success in the lab.
Introduction: The Synthetic Challenge
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics. However, its synthesis, particularly at scale, presents a unique set of challenges. The presence of both a bromine and a fluorine atom on the pyridine ring influences the reactivity of the precursors and the stability of the final product. This guide will walk you through a common synthetic route, highlighting potential pitfalls and offering robust solutions.
Proposed Synthetic Pathway
The most common and logical synthetic route to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine involves a two-step process: first, the synthesis of the key intermediate, (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine, followed by its cyclization to form the desired triazolopyridine ring.
Caption: Proposed synthetic pathway for 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Step 1: Synthesis of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine
The preparation of this key intermediate is critical and often a source of yield loss. A common route is the reaction of a 2-halo-5-bromo-3-fluoropyridine with hydrazine hydrate.
Q1: My yield of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step can stem from several factors:
-
Incomplete reaction: The reactivity of the 2-halo substituent is crucial. A 2-chloro or 2-fluoro group is typically used. Ensure your reaction is running for a sufficient amount of time and at an adequate temperature. Monitor the reaction progress by TLC or LC-MS.
-
Side reactions: An excess of hydrazine hydrate is often used to minimize the formation of dimeric by-products.[4] However, at scale, this can complicate work-up. A slow, controlled addition of the pyridine to the hydrazine solution can help maintain an effective excess of hydrazine at the point of reaction without requiring a large overall excess.
-
Work-up losses: The product, being a hydrazine derivative, can have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended.
-
Product instability: Hydrazine derivatives can be sensitive to air and heat. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure to high temperatures during work-up and purification.
Q2: I am concerned about the safety of using hydrazine hydrate at a larger scale. Are there any precautions or alternatives?
A2: Hydrazine is a toxic and potentially explosive substance, and its handling requires strict safety protocols, especially at scale.[2][4][5]
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with oxidizing agents and certain metals.[5]
-
Be aware of the potential for exothermic decomposition, especially in the presence of acid byproducts like HCl.[1][6] The addition of a base, such as sodium acetate, can mitigate this risk by neutralizing any generated acid.[1][6]
-
-
Process Modifications for Scale-up:
-
Consider using a lower concentration of aqueous hydrazine to improve inherent safety.[2]
-
Implement controlled addition of reagents to manage the reaction exotherm.
-
Ensure adequate cooling capacity is available for the scale of the reaction.
-
-
Alternatives: While hydrazine is a common reagent for this transformation, enzymatic reductive hydrazinations are an emerging greener alternative, though their applicability to this specific substrate would require investigation.[7]
Step 2: Cyclization to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
The final cyclization step forms the desired bicyclic ring system. The choice of cyclizing agent and reaction conditions is critical for achieving high yield and purity.
Q3: My cyclization reaction is not going to completion, or I am seeing multiple products. How can I optimize this step?
A3: Incomplete cyclization or the formation of by-products can be due to several factors:
-
Choice of Cyclizing Agent:
-
Formic Acid/Triethyl Orthoformate: These are common C1 sources for forming the triazole ring. Ensure they are of high purity and used in appropriate stoichiometry.
-
Other Reagents: A variety of reagents can be used for the cyclization of 2-hydrazinylpyridines, including 1,1'-carbonyldiimidazole (CDI) and N-chlorosuccinimide (NCS) for oxidative cyclization.[3] The optimal reagent may depend on the specific substrate and desired scale.
-
-
Reaction Conditions:
-
Temperature: Some cyclizations require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition. An optimization of the reaction temperature is recommended.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of intermediates and products. Common solvents include ethanol, toluene, or DMF.
-
-
By-product Formation: The electron-withdrawing nature of the fluorine and bromine atoms can affect the nucleophilicity of the hydrazine and the pyridine ring nitrogen, potentially leading to side reactions. Careful control of reaction conditions is key.
Q4: I am having difficulty purifying the final product, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, especially on a larger scale. What are some effective purification strategies?
A4: The purification of brominated heterocyclic compounds can be challenging due to their often crystalline nature and potential for similar polarity to by-products.
-
Crystallization: This is often the most effective method for purifying solid organic compounds at scale.
-
Solvent Screening: A thorough solvent screen is essential to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.
-
Impurity Seeding: If the product is slow to crystallize, seeding with a small amount of pure material can induce crystallization.
-
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large quantities.
-
Dry Loading: For compounds with limited solubility in the eluent, dry loading onto silica gel can improve separation.
-
Gradient Elution: A carefully optimized gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
-
Alternative Chromatography: For very challenging separations, techniques like reversed-phase chromatography may be considered, although this is generally more expensive for large-scale purification.
Caption: A workflow for troubleshooting common issues in the synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q: What are the expected spectroscopic data for 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine?
A: While specific data can vary slightly based on the solvent and instrument, you should expect to see characteristic signals in the 1H NMR, 13C NMR, and 19F NMR spectra. The mass spectrum should show a characteristic isotopic pattern for the bromine atom. It is crucial to compare your data with a known standard or previously reported literature values if available.
Q: Can I use other halogenated pyridines as starting materials?
A: Yes, it is possible to start from other dihalogenated pyridines, but the reactivity will be different. For example, a 2-iodopyridine derivative would likely be more reactive towards hydrazine than a 2-chloropyridine, potentially allowing for milder reaction conditions. However, the cost and availability of the starting material will also be a factor in your decision.
Q: Are there any known incompatibilities of the final product?
A: Triazolopyridines are generally stable compounds. However, like many heterocyclic compounds, they can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing or reducing agents. The bromine atom also provides a handle for further functionalization, for example, in palladium-catalyzed cross-coupling reactions.[8]
Q: What is the typical purity I should aim for in the final product for use in drug discovery?
A: For use in drug discovery and development, a purity of >95% is generally required, with many applications demanding >98% or even >99% purity. It is also important to identify and quantify any significant impurities, as they may have their own pharmacological or toxicological properties.
Experimental Protocols
Protocol 1: Synthesis of (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine (Illustrative)
Disclaimer: This is a general, illustrative protocol. It should be optimized for your specific laboratory conditions and scale.
-
To a solution of hydrazine hydrate (4-6 equivalents) in a suitable solvent (e.g., ethanol or 2-MeTHF) under an inert atmosphere, add 2-chloro-5-bromo-3-fluoropyridine (1 equivalent) portion-wise or via a dropping funnel, maintaining the internal temperature below a set point (e.g., 80-90 °C).
-
Heat the reaction mixture at a predetermined temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (Illustrative)
Disclaimer: This is a general, illustrative protocol. It should be optimized for your specific laboratory conditions and scale.
-
Dissolve (5-Bromo-3-fluoro-pyridin-2-yl)-hydrazine (1 equivalent) in triethyl orthoformate (used as both reagent and solvent) or in a suitable solvent like ethanol with an excess of formic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using triethyl orthoformate, remove the excess reagent under reduced pressure. If using formic acid in a solvent, concentrate the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
Quantitative Data Summary
| Parameter | Step 1: Hydrazine Synthesis | Step 2: Cyclization |
| Typical Yield | 60-85% | 70-95% |
| Key Reagents | Hydrazine hydrate | Formic acid / Triethyl orthoformate |
| Common Solvents | Ethanol, 2-MeTHF | Ethanol, Toluene |
| Reaction Temp. | 80-110 °C | 80-120 °C |
| Purification | Crystallization / Chromatography | Recrystallization |
References
-
Kruger, H., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 17(9), 1159–1163. Available at: [Link]
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Leggett, D. C. (2002). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 6(5), 647–653. Available at: [Link]
-
ACS Publications. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2020). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 25(21), 5123. Available at: [Link]
-
Sharma, M., & Biegasiewicz, K. F. (2023). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]
-
University of Florida Environmental Health & Safety. (2024). LESSON LEARNED: Hydrazine Monohydrate Explosion. Available at: [Link]
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LANXESS. (2015). Product Safety Assessment: Hydrazine Hydrate. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105234. Available at: [Link]
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Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. Available at: [Link]
-
Li, J., et al. (2018). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: Efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. Tetrahedron Letters, 59(40), 3615-3618. Available at: [Link]
-
Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
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Wang, X., et al. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 12(43), 8682-8685. Available at: [Link]
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Schmermund, L., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem. Available at: [Link]
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ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Available at: [Link]
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Chen, J., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2959. Available at: [Link]
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ChemBK. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine. Available at: [Link]
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Jones, G. (2003). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 85, 1-67. Available at: [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]
-
Thany, A., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][9]triazines. Molecules, 23(10), 2633. Available at: [Link]
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LookChem. 5-Bromo-2-hydrazinopyridine. Available at: [Link]
-
Ladomenou, K., et al. (2013). Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][1][2][3]triazinium derivatives. Beilstein Journal of Organic Chemistry, 9, 1873–1880. Available at: [Link]
-
Chen, J., et al. (2018). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Molecules, 23(11), 2959. Available at: [Link]
-
PubMed. (2013). Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][1][2][3]triazinium derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. lanxess.com [lanxess.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purity Analysis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Answering your request to create a technical support center for analyzing the purity of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine , here is a comprehensive guide designed from the perspective of a Senior Application Scientist.
Welcome to the technical support guide for the analytical assessment of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine. This document provides in-depth methodologies, frequently asked questions (FAQs), and troubleshooting guides for researchers, quality control analysts, and drug development professionals. The purity of chemical intermediates is paramount, as it directly impacts reaction yields, downstream processability, biological activity, and the safety profile of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to provide both foundational protocols and expert insights to address common challenges encountered during purity analysis.
The Importance of a Multi-Method Approach
No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on a combination of a high-resolution separation technique for quantification and orthogonal methods for confirmation and identification of potential impurities.[2] The workflow below illustrates a typical decision-making process for comprehensive purity evaluation.
Understanding Potential Impurities
Effective troubleshooting begins with anticipating potential impurities from the synthetic route. Triazolopyridines are often synthesized via cyclization of substituted hydrazinopyridines.[3][4][5]
| Potential Impurity Type | Likely Source / Cause | Recommended Detection Method |
| Starting Materials | Incomplete reaction of precursors (e.g., substituted 2-hydrazinopyridine). | HPLC, LC-MS |
| Isomeric Impurities | Non-regioselective cyclization or halogenation steps.[6][7] | HPLC (with optimized selectivity), LC-MS, NMR |
| Under-/Over-Halogenated Species | Impurities in halogenating agents or incomplete/excessive reaction. | LC-MS (for mass difference), HPLC |
| Reaction By-products | Side reactions, such as hydrolysis or dimerization. | HPLC, LC-MS |
| Residual Solvents | Trapped solvents from reaction workup or recrystallization. | GC-MS, ¹H NMR |
| Reagents | Excess reagents not fully removed during purification (e.g., phosphine oxides from Mitsunobu reactions).[4] | HPLC, NMR |
Primary Purity Assay: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the purity of non-volatile organic compounds like 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine. Its high resolution allows for the separation of the main compound from closely related impurities.
Step-by-Step HPLC Protocol
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) at 254 nm or the compound's λmax.
-
-
Analysis: Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.
Troubleshooting & FAQs for HPLC
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Welcome to the technical support center for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reactions, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine?
The reactivity of this molecule is governed by several factors. The triazolo[1,5-a]pyridine core is an electron-deficient heteroaromatic system. The bromine atom at the 6-position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The fluorine atom at the 8-position further modulates the electronic properties of the ring system, influencing reaction rates and potentially the stability of intermediates. The pyridine nitrogen can act as a Lewis base and may coordinate to the palladium catalyst, a phenomenon sometimes referred to as the "2-pyridyl problem," which can inhibit catalytic activity if not properly addressed through appropriate ligand selection.[1][2]
Q2: How should I handle and store 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine?
Like many halogenated heterocyclic compounds, 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.
Q3: Are there any known stability issues with this compound?
While generally stable, prolonged exposure to light, moisture, or high temperatures should be avoided. As with many bromo-aryl compounds, slow degradation can occur over time, so it is advisable to use material from a freshly opened container or to verify the purity of older batches by techniques such as NMR or LC-MS before use.
Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides a detailed, question-and-answer-formatted guide to troubleshoot common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
Q: My Suzuki-Miyaura reaction is showing low to no conversion. What are the likely causes and how can I fix it?
A: Low or no conversion in Suzuki-Miyaura couplings involving heteroaromatic halides is a common issue. Here is a systematic approach to troubleshooting:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[2] Oxygen can also deactivate the active Pd(0) catalyst.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and promote the catalytic cycle. Good starting points are ligands like XPhos, SPhos, or RuPhos.
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Pre-catalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G3) which can provide more consistent generation of the active catalyst.
-
-
-
Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (cleavage of the C-B bond), particularly at elevated temperatures or in the presence of a strong base.
-
Solution:
-
Use More Stable Boron Reagents: Consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which exhibit greater stability.[1]
-
Optimize Base and Temperature: Screen different bases. While stronger bases can be effective, they can also promote protodeboronation. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial. Avoid excessive heating; run the reaction at the lowest temperature that provides a reasonable rate.
-
-
-
Poor Solubility: Inadequate solubility of any of the reaction components can lead to a stalled reaction.
-
Solution:
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio may need to be optimized to ensure all components are soluble. For example, a 4:1 or 5:1 mixture of dioxane to water is a common starting point.
-
-
Troubleshooting Flowchart: Failed Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura reaction.
Q: I am observing significant debromination of my starting material. What can I do?
A: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is often caused by trace amounts of water or other protic sources in the presence of the active palladium catalyst.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base and other solid reagents in a vacuum oven.
-
Ligand Choice: Sometimes, the choice of ligand can influence the rate of debromination versus the desired cross-coupling. Screening different ligands may be beneficial.
-
Reaction Time: Monitor the reaction closely by LC-MS or TLC. Prolonged reaction times at high temperatures can increase the likelihood of side reactions.
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II. Buchwald-Hartwig Amination: C-N Bond Formation
Q: My Buchwald-Hartwig amination is not going to completion. How can I improve the yield?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it can be sensitive to reaction conditions.
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Catalyst and Ligand System: The choice of catalyst and ligand is critical for successful amination.
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Solution: For electron-deficient substrates like 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, bulky, electron-rich phosphine ligands are often effective.[3] Consider screening ligands such as XPhos, RuPhos, or BrettPhos. The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) can also influence the reaction outcome.
-
-
Base Selection: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
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Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice. If this is not effective, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be screened. Ensure the base is of high purity and handled under an inert atmosphere.
-
-
Amine Reactivity: The nature of the amine coupling partner can significantly impact the reaction.
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Solution: Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be required.
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Recommended Starting Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A robust, general-purpose ligand for aminations. |
| Base | NaOt-Bu (1.2-1.5 equiv.) | Ensure it is fresh and from a sealed container. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | Monitor by LC-MS to avoid decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
III. Sonogashira Coupling: C-C (alkyne) Bond Formation
Q: My Sonogashira reaction is giving low yields and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?
A: Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is promoted by the presence of oxygen.
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Solutions:
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Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure the reaction is run under a strict inert atmosphere and use thoroughly degassed solvents.
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"Copper-Free" Conditions: Consider a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst/ligand system and sometimes higher temperatures, but they eliminate the issue of Glaser homocoupling.
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Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can also influence the reaction. Ensure it is fresh and free of peroxides.
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Experimental Workflow: General Cross-Coupling Reaction Setup
Caption: A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.
Purification of Triazolopyridine Products
Q: What is a general protocol for purifying the products of these cross-coupling reactions?
A: The purification of triazolopyridine derivatives typically involves standard chromatographic techniques.
-
General Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove inorganic salts.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is often a good starting point. A gradient elution from low to high polarity is recommended to effectively separate the product from any remaining starting materials and byproducts.
-
References
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
Sources
Technical Support Center: 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Welcome to the technical support center for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle side reactions encountered during the synthesis and functionalization of this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the "why" behind experimental observations, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Introduction to the Reactivity of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
The unique electronic landscape of the 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine scaffold makes it a valuable precursor in medicinal chemistry. However, the very features that impart its desirable reactivity—the electron-withdrawing nature of the fused triazole ring and the halogen substituents—also predispose it to specific side reactions. Understanding these potential pitfalls is the first step toward mitigating them. The pyridine ring is electron-deficient, which activates the halo-substituents towards nucleophilic aromatic substitution (SNAr). The bromine atom at the 6-position is a versatile handle for metal-catalyzed cross-coupling reactions.
This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing significant formation of a debrominated byproduct during my cross-coupling reaction. What is happening and how can I prevent it?
Answer:
The observation of a debrominated byproduct, 6-fluoro-triazolo[1,5-a]pyridine, is a common side reaction during metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This phenomenon is known as reductive dehalogenation (or hydrodehalogenation).
Causality:
Reductive dehalogenation is often a competing pathway to the desired cross-coupling and can be promoted by several factors:
-
Instability of the Organopalladium Intermediate: The oxidative addition of the palladium catalyst to the C-Br bond forms an arylpalladium(II) intermediate. If the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) are slow, this intermediate can undergo side reactions.
-
Presence of a Hydrogen Source: Trace amounts of water, alcohols (from solvents like methanol or ethanol), or even the boronic acid reagent itself can act as a proton source, leading to the cleavage of the C-Pd bond and replacement of the bromine with a hydrogen atom.
-
Ligand Effects: The choice of phosphine ligand can influence the rate of the desired catalytic cycle versus the dehalogenation pathway.
-
Base Strength: Certain bases can promote the decomposition of the boronic acid or the arylpalladium intermediate, contributing to dehalogenation.
Troubleshooting Protocol:
To minimize the formation of the debrominated byproduct, consider the following protocol adjustments:
Protocol: Minimizing Reductive Dehalogenation in Suzuki-Miyaura Coupling
| Step | Action | Rationale |
| 1. Reagent & Solvent Preparation | Thoroughly dry all solvents and reagents. Use anhydrous solvents and degas them prior to use. | To eliminate potential proton sources like water. |
| 2. Base Selection | Use a milder base such as K3PO4 or Cs2CO3 instead of stronger bases like NaOH or KOH. | Stronger bases can accelerate the decomposition of boronic acids. |
| 3. Ligand Optimization | Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes stabilize the arylpalladium intermediate and favor the desired cross-coupling. | The ligand's electronic and steric properties directly impact the catalytic cycle. |
| 4. Temperature Control | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of side reactions, including dehalogenation. |
| 5. Boronic Acid Stoichiometry | Use a slight excess (1.1-1.3 equivalents) of the boronic acid. | This can help to drive the transmetalation step forward, outcompeting the dehalogenation pathway. |
FAQ 2: During a nucleophilic substitution reaction with an amine, I am getting a mixture of products where the fluorine has also been displaced. Why is this happening?
Answer:
The formation of a product where the fluorine at the 8-position has been displaced by the nucleophile, in addition to or instead of the bromine at the 6-position, is a result of competing Nucleophilic Aromatic Substitution (SNAr) reactions.
Causality:
The triazolo[1,5-a]pyridine core is electron-deficient, which activates both the 6- and 8-positions towards nucleophilic attack. While the C-Br bond is generally more labile than the C-F bond in many contexts, the regioselectivity of SNAr on this scaffold is influenced by a combination of factors:
-
Electronic Activation: The nitrogen atoms in the fused triazole ring withdraw electron density from the pyridine ring, stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. Both the 6- and 8-positions are activated.
-
Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions because of its high electronegativity, which polarizes the C-F bond and stabilizes the transition state. In some cases, fluoride can be a better leaving group than bromide in SNAr.
-
Reaction Conditions: The nature of the nucleophile, solvent, and temperature can all influence the relative rates of attack at the two positions. Harder nucleophiles may favor attack at the position with the harder leaving group (fluorine).
Troubleshooting and Selectivity Control:
Achieving selectivity in SNAr reactions on di-halogenated systems requires careful control of reaction conditions.
Protocol: Selective SNAr at the 6-Position (C-Br)
| Step | Action | Rationale |
| 1. Nucleophile Choice | Use a softer nucleophile if possible. | Softer nucleophiles generally favor displacement of bromide over fluoride. |
| 2. Temperature Optimization | Start with a lower reaction temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress carefully. | Lower temperatures can enhance selectivity by favoring the reaction with the lower activation energy, which is often the displacement of the more labile leaving group. |
| 3. Solvent Selection | Use a polar aprotic solvent such as DMF or DMSO. | These solvents can stabilize the charged intermediate and facilitate the reaction. |
| 4. Time Monitoring | Monitor the reaction by TLC or LC-MS to stop it once the desired product is formed and before significant formation of the di-substituted or fluoro-displaced product occurs. | Prolonged reaction times can lead to over-reaction and loss of selectivity. |
FAQ 3: I am attempting a reaction that requires strongly acidic or basic conditions. Is the triazolo[1,5-a]pyridine core stable?
Answer:
The triazolo[1,5-a]pyridine ring system exhibits moderate stability, but it is not inert to harsh acidic or basic conditions. Degradation of the heterocyclic core can be a significant side reaction.
Causality:
-
Under Strong Acidic Conditions: Protonation of the nitrogen atoms can occur, which can potentially lead to ring-opening or rearrangement reactions, although the triazolo[1,5-a]pyridine system is generally more stable than its [4,3-a] isomer.
-
Under Strong Basic Conditions: While the ring itself is relatively stable to base, strong bases can promote other side reactions, especially if there are other functional groups present. For instance, in the presence of a strong base, elimination reactions or condensation reactions could occur if there are suitable substituents.
Recommendations for Maintaining Ring Integrity:
| Condition | Recommendation | Rationale |
| Acidic | If acidic conditions are necessary, use milder acids (e.g., acetic acid, p-toluenesulfonic acid) and moderate temperatures. Avoid strong mineral acids like concentrated H2SO4 or HCl at high temperatures. | To prevent protonation-induced ring degradation. |
| Basic | Use inorganic bases like K2CO3, Cs2CO3, or organic bases like triethylamine or DIPEA. Avoid strong bases such as hydroxides or alkoxides at elevated temperatures for prolonged periods. | To minimize the risk of base-catalyzed decomposition or side reactions. |
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Common Byproduct(s) | Typical Conditions |
| Reductive Dehalogenation | 6-Fluoro-triazolo[1,5-a]pyridine | Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |
| Competing SNAr | 6-Bromo-8-substituted-triazolo[1,5-a]pyridine, 6,8-Disubstituted-triazolo[1,5-a]pyridine | Nucleophilic substitution with strong nucleophiles |
| Ring Degradation | Complex mixture of decomposition products | Strong acidic or basic conditions, high temperatures |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazolyl Pyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- RTI International. (n.d.). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates.
- Wikipedia. (n.d.). Dehalogenation.
- Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.
Validation & Comparative
The Rising Potential of Halogenated Triazolopyridines: A Comparative Efficacy Guide
An In-depth Analysis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine and its Congeners in Modern Drug Discovery
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its structural similarity to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] The strategic placement of substituents on this core structure can dramatically influence its biological activity, offering a versatile platform for drug design. This guide will delve into the biological efficacy of a specific, yet understudied derivative, 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, by drawing comparisons with its structurally related analogs.
While direct biological data for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is not extensively available in the public domain, the known activities of closely related compounds provide a strong foundation for predicting its potential therapeutic applications. This guide will therefore focus on a comparative analysis of the biological efficacy of various substituted triazolopyridine and triazolopyrimidine derivatives, with a particular emphasis on their roles as kinase inhibitors, bromodomain modulators, and anticancer agents. By examining the structure-activity relationships (SAR) of these analogs, we can infer the likely biological profile of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine and provide a rationale for its future investigation.
Comparative Biological Efficacy: A Tale of Substituents
The biological activity of the triazolopyridine scaffold is exquisitely sensitive to the nature and position of its substituents. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The presence of bromine and fluorine in 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is therefore of significant interest.
Kinase Inhibition: Targeting a Key Class of Enzymes
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, making them attractive targets for autoimmune diseases and cancers.[5] Several[1][2]triazolo[1,5-a]pyridine derivatives have been identified as potent JAK inhibitors.[1][5]
A study by researchers at Cephalon, Inc. led to the discovery of CEP-33779, a selective JAK2 inhibitor based on the 1,2,4-triazolo[1,5-a]pyridine scaffold.[5] Their work provides valuable insights into the SAR of this class of compounds. For instance, substitution at the C8 position of the triazolopyridine core was found to be optimal for JAK2 potency. While a direct comparison with a 6-bromo, 8-fluoro substitution pattern is not available, the data on various aryl substitutions at related positions suggest that electron-withdrawing groups can be well-tolerated and contribute to potent inhibition.
Another class of kinases targeted by triazolopyridine derivatives is the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). A series of 4-([1][2]triazolo[1,5-a]pyridin-6-yl)imidazoles and -pyrazoles were synthesized and evaluated for their ALK5 inhibitory activity. The pyrazole derivative 21b showed an impressive IC50 value of 0.018 μM against ALK5, highlighting the potential of substitutions at the 6-position of the triazolopyridine ring for potent kinase inhibition.[6]
Furthermore, a derivative of 8-fluoro-[1][2]triazolo[4,3-a]pyridine was investigated as a potent and selective inhibitor of the MET kinase, with compound 5 demonstrating a MET biochemical IC50 of 3 nM.[7] This underscores the importance of the 8-fluoro substitution for potent kinase inhibition within this scaffold.
Table 1: Comparative Kinase Inhibitory Activity of Selected Triazolopyridine Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| CEP-33779 | JAK2 | - | [5] |
| 21b | ALK5 | 18 | [6] |
| 5 | MET | 3 | [7] |
| J-4 | JAK1/2 | - | [1] |
| J-6 | JAK1/2 | - | [1] |
Based on these findings, it is plausible that 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine could exhibit potent inhibitory activity against one or more kinases. The 8-fluoro group is associated with potent MET kinase inhibition, while the 6-bromo substituent could contribute to interactions within the ATP-binding pocket of various kinases.
Bromodomain and Extra-Terminal (BET) Inhibition: An Epigenetic Approach
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[8] Inhibition of BRD4 has emerged as a promising therapeutic strategy for cancer and other diseases. The[1][2]triazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent BRD4 inhibitors.[9]
A study on[1][2]triazolo[4,3-b]pyridazine derivatives as BRD4 inhibitors demonstrated that this scaffold can effectively occupy the acetyl-lysine binding pocket of BRD4.[10] While the substitution pattern differs from the compound of interest, this work highlights the potential of the broader triazolo-azine family as a source of BRD4 inhibitors.
Another study focused on the design of novel BRD4 inhibitors with a complex pyrimido-triazolo-diazepine core. Compound 15h from this series exhibited an outstanding IC50 value of 0.42 μM for BRD4-BD1 inhibition.[8] Although structurally more complex, this finding further validates the utility of the triazole-fused heterocyclic systems in targeting BRD4.
Table 2: Comparative BRD4 Inhibitory Activity of Selected Analogs
| Compound | Target | IC50 (μM) | Reference |
| 15h | BRD4-BD1 | 0.42 | [8] |
| WS-722 | BRD4 (BD1/BD2) | 2.15 / 4.36 | [9] |
Given that the triazolopyridine scaffold can mimic the purine core, which is a common feature in many kinase and bromodomain inhibitors, it is reasonable to hypothesize that 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine may also possess BRD4 inhibitory activity. The electronic properties of the bromo and fluoro substituents could influence its binding affinity to the acetyl-lysine pocket of BRD4.
Anticancer Efficacy: A Multi-faceted Approach
The anticancer activity of triazolopyridine and triazolopyrimidine derivatives is often a consequence of their ability to inhibit key cellular processes such as cell signaling (through kinase inhibition) and gene transcription (through BRD4 inhibition). A number of studies have reported the direct evaluation of these compounds in cancer cell lines.
A series of novel pyrazolo-[4,3-e][1][2]triazolopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity. Compound 1 from this series showed the best antiproliferative activity against all tested tumor cell lines, including those with high levels of EGFR expression.[11] This suggests that the triazolo-pyrimidine core can serve as a platform for developing EGFR inhibitors.
Table 3: Comparative Anticancer Activity of Selected Triazolopyrimidine Analogs
| Compound | Cell Line | Activity | Reference |
| 1 | HCC1937, HeLa | Potent Antiproliferative | [11] |
The collective evidence strongly suggests that 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is a promising candidate for anticancer drug discovery. Its potential dual activity as a kinase and BRD4 inhibitor could lead to a synergistic therapeutic effect.
Experimental Methodologies: A Guide to Evaluation
To facilitate the investigation of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine and its analogs, this section provides detailed protocols for key biological assays.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol is a generic example for determining the in vitro inhibitory activity of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
Materials:
-
Kinase of interest (e.g., JAK2)
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase reaction buffer
-
EDTA solution
-
Terbium-labeled antibody specific for the phosphorylated substrate
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Kinase Dilution: Prepare a dilution series of the kinase in kinase reaction buffer.
-
Substrate and ATP Mixture: Prepare a solution containing the substrate and ATP in kinase reaction buffer.
-
Initiation of Reaction: Add the kinase dilution to the assay plate, followed by the substrate and ATP mixture to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody.
-
Measurement: Read the TR-FRET signal on a compatible plate reader.
Data Analysis: The TR-FRET ratio is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a generic TR-FRET kinase inhibition assay.
Protocol 2: BRD4 Bromodomain Inhibition Assay (AlphaScreen™)
This protocol describes a method to measure the inhibition of the interaction between a BRD4 bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged BRD4 bromodomain (BD1 or BD2)
-
Biotinylated acetylated histone peptide
-
Glutathione AlphaLISA® Acceptor Beads
-
Streptavidin-conjugated Donor Beads
-
Assay buffer
-
384-well OptiPlate™
-
AlphaScreen-capable plate reader
Procedure:
-
Compound and Protein Incubation: Add the test compound and the GST-tagged BRD4 bromodomain to the assay plate and incubate.
-
Peptide Addition: Add the biotinylated acetylated histone peptide and incubate.
-
Bead Addition: Add the Glutathione Acceptor beads, followed by the Streptavidin Donor beads, with incubation steps after each addition.
-
Measurement: Read the AlphaScreen signal on a compatible plate reader.
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration.
Protocol 3: Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[2]
Caption: Workflow for the MTT cell proliferation assay.
Mechanistic Insights: Visualizing the Pathways
To better understand the potential mechanisms of action of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine and its analogs, it is helpful to visualize the key signaling pathways they may inhibit.
The JAK-STAT Signaling Pathway
JAK inhibitors block the signaling cascade initiated by cytokine binding to their receptors, which is crucial for the proliferation of many cancer cells and the inflammatory response.
Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine compound.
BRD4-Mediated Gene Transcription
BRD4 inhibitors prevent the binding of BRD4 to acetylated histones, thereby disrupting the transcription of key oncogenes like c-MYC.
Caption: Mechanism of BRD4 inhibition by a triazolopyridine compound.
Future Directions and Conclusion
While the biological efficacy of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine remains to be explicitly determined, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent inhibitor of kinases and bromodomains, with likely applications in oncology and inflammatory diseases. The presence of the 8-fluoro moiety is particularly promising for potent kinase inhibition, while the 6-bromo substituent offers a handle for further chemical modification to optimize potency and selectivity.
The experimental protocols and mechanistic insights provided in this guide offer a roadmap for the systematic evaluation of this and other novel triazolopyridine derivatives. Future studies should focus on the synthesis and direct biological testing of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine in a panel of kinase and bromodomain assays, as well as in relevant cancer cell lines. Such investigations will be crucial to unlock the full therapeutic potential of this promising chemical scaffold.
References
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Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed. (2020-07-15). Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10). Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). Retrieved from [Link]
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Discovery of Novel[1][2]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed. (2024-09-26). Retrieved from [Link]
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A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. (n.d.). Retrieved from [Link]
-
4-([1][2]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed. (2014-05-01). Retrieved from [Link]
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In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.). Retrieved from [Link]
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BRD4 (BD2) Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
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b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC - NIH. (2023-07-04). Retrieved from [Link]
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Chemi-Verse™ JAK2 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
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Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC - NIH. (n.d.). Retrieved from [Link]
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A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy - PubMed Central. (2025-02-26). Retrieved from [Link]
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JAK2 (Janus Kinase 2) Assay Kit JAK2 79520 - BPS Bioscience. (n.d.). Retrieved from [Link]
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Discovery of[1][2]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors - ResearchGate. (2019-08-14). Retrieved from [Link]
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6-bromo-8-fluoro-[1][2]triazolo[1, 5-a]pyridine, min 97%, 10 grams - CP Lab Safety. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents - NIH. (n.d.). Retrieved from [Link]
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Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5( - ACS Publications - American Chemical Society. (2016-01-26). Retrieved from [Link]
-
Synthesis, structure-activity relationship studies and biological characterization of new[1][2]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed. (2019-04-01). Retrieved from [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025-04-21). Retrieved from [Link]
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Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link] 30.[1][2]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed. (2024-09-15). Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][2] triazolo [4, 3-d][1][2] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
The fused heterocyclic scaffold, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, is a key structural motif in medicinal chemistry, appearing in a variety of compounds under investigation for therapeutic applications. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two plausible and efficient synthetic methodologies for this target molecule, offering insights into the chemical rationale, experimental protocols, and a comparative analysis to aid in method selection.
Introduction to the Target Molecule
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a substituted triazolopyridine. The triazolopyridine core is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. The strategic placement of a bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity.
This guide will compare two primary synthetic strategies starting from the key intermediate, 5-bromo-3-fluoropyridin-2-amine:
-
Method 1: A direct, one-pot cyclization.
-
Method 2: A two-step approach involving the formation of an amidine intermediate followed by cyclization.
Synthesis of the Key Starting Material: 5-Bromo-3-fluoropyridin-2-amine
Both proposed methods utilize 5-bromo-3-fluoropyridin-2-amine as the foundational starting material. The synthesis of this key intermediate is a critical first step. A common route involves the bromination of 3-fluoropyridin-2-amine.
Experimental Protocol: Synthesis of 5-Bromo-3-fluoropyridin-2-amine
-
Dissolution: Dissolve 3-fluoropyridin-2-amine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.
-
Bromination: Cool the solution in an ice bath and slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Neutralize the mixture with a base, such as sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-bromo-3-fluoropyridin-2-amine.
Method 1: One-Pot Cyclization
This method represents a streamlined approach to the triazolo[1,5-a]pyridine core through a direct cyclization of the 2-aminopyridine precursor. The reaction typically employs a reagent that provides the single carbon and two nitrogen atoms required to form the triazole ring. A common and effective reagent for this transformation is formamide, which serves as both a reactant and a solvent at elevated temperatures.
Causality Behind Experimental Choices
The use of a significant excess of formamide and high temperatures is crucial for driving the reaction to completion. Formamide decomposes at high temperatures to formic acid and ammonia, which can participate in the cyclization cascade. The acidic nature of the reaction medium facilitates the intramolecular cyclization.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-3-fluoropyridin-2-amine (1.0 eq) and formamide (10-20 eq).
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent. The crude product is then purified by recrystallization or column chromatography.
Method 2: Two-Step Synthesis via an Amidine Intermediate
This method offers a more controlled approach, proceeding through a distinct intermediate. The 2-aminopyridine is first converted to an N,N-dimethylformamidine derivative by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then cyclized in a separate step.
Causality Behind Experimental Choices
DMF-DMA is a highly reactive reagent that efficiently converts the primary amino group of the starting material into a formamidine. This intermediate is pre-disposed to cyclization. The subsequent cyclization can be induced by heating, often in the presence of an acid catalyst, which protonates the pyridine nitrogen, increasing its electrophilicity and promoting the intramolecular ring closure.
Experimental Protocol
Step 1: Formation of the Formamidine Intermediate
-
Reaction Setup: Dissolve 5-bromo-3-fluoropyridin-2-amine (1.0 eq) in a suitable solvent like toluene or dioxane.
-
Addition of DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for a few hours.
-
Isolation of Intermediate: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude formamidine intermediate can often be used in the next step without further purification.
Step 2: Cyclization to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
-
Reaction Setup: Dissolve the crude formamidine intermediate in a high-boiling solvent such as acetic acid or Dowtherm A.
-
Heating: Heat the solution to a high temperature (e.g., 120-250 °C, depending on the solvent) to effect cyclization.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.
Comparative Analysis
| Parameter | Method 1: One-Pot Cyclization | Method 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Starting Material | 5-bromo-3-fluoropyridin-2-amine | 5-bromo-3-fluoropyridin-2-amine |
| Key Reagents | Formamide | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Acid (for cyclization) |
| Typical Reaction Temp. | High (150-180 °C) | Moderate to High (Reflux in Toluene, then 120-250 °C) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purity of Crude | Often requires extensive purification | Intermediate can be used crude; final product may be cleaner |
| Scalability | Can be challenging due to high temperatures and large excess of formamide | More readily scalable due to better control over reaction conditions |
| Advantages | Simplicity, fewer steps | Higher potential yield, better control, potentially cleaner reaction |
| Disadvantages | Harsh conditions, potential for side products, purification challenges | Longer overall process, requires an additional reagent |
Visualization of Synthetic Pathways
Caption: One-Pot Synthesis of the Target Compound.
Caption: Two-Step Synthesis via a Formamidine Intermediate.
Discussion and Recommendations
The choice between these two synthetic methods will largely depend on the specific requirements of the research, including scale, available equipment, and desired purity.
Method 1 (One-Pot Cyclization) is attractive for its operational simplicity. For small-scale synthesis where rapid access to the target molecule is desired, and if purification capabilities are robust, this method can be a viable option. However, the harsh reaction conditions can sometimes lead to lower yields and the formation of byproducts, necessitating more rigorous purification.
Method 2 (Two-Step Synthesis) , while involving an additional step, offers greater control over the reaction. The formation of the formamidine intermediate is typically a clean and high-yielding reaction. The subsequent cyclization can be optimized by adjusting the solvent and temperature to maximize the yield and minimize impurities. This method is generally more reliable and scalable, making it the preferred choice for producing larger quantities of high-purity 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine. The ability to isolate and characterize the intermediate can also be advantageous for process control and troubleshooting.
For researchers in a drug development setting, where purity and scalability are paramount, Method 2 is the recommended approach . The increased control and potentially higher yields outweigh the drawback of an additional synthetic step.
References
- General synthetic strategies for triazolo[1,5-a]pyridines can be found in various organic chemistry resources and publications. While a specific citation for the direct synthesis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is not provided in the initial search, the described methods are based on well-established and widely published synthetic transformations for this class of compounds.
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Comparative Analysis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine Analogs in Kinase Inhibition
A new frontier in targeted therapy, 6-bromo-8-fluoro-triazolo[1,5-a]pyridine analogs are emerging as a promising class of kinase inhibitors. This guide provides a comparative analysis of their activity, offering insights into their potential for the development of novel therapeutics, particularly in oncology.
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The strategic incorporation of bromine and fluorine atoms at the 6- and 8-positions, respectively, has been explored to modulate the potency and selectivity of these compounds as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The Landscape of Triazolopyridine-Based Kinase Inhibitors
Research into triazolopyridine derivatives has revealed their potential to target a variety of kinases involved in cancer progression. These include, but are not limited to, Janus kinase 2 (JAK2), AXL receptor tyrosine kinase, and RET kinase. Inhibition of these kinases can disrupt tumor growth, proliferation, and survival. While the broader class of triazolopyridines has shown promise, the specific structure-activity relationship (SAR) of 6-bromo-8-fluoro substituted analogs remains an area of active investigation, with much of the detailed biological data residing within patent literature.
Activity Profile of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine Analogs
Detailed, publicly available peer-reviewed studies on the specific 6-bromo-8-fluoro-triazolo[1,5-a]pyridine scaffold are limited. However, analysis of patent literature from pharmaceutical companies actively developing kinase inhibitors provides valuable insights into the potential of this compound class. These documents often disclose example compounds with associated biological data, offering a glimpse into their potency.
For instance, patent applications have described triazolopyridine derivatives with halogen substitutions as potent inhibitors of various kinases. While specific IC50 values for a range of 6-bromo-8-fluoro analogs are not consistently reported in a single, consolidated source, the recurrent appearance of this scaffold in patents focused on kinase inhibition underscores its significance.
To illustrate the potential of this class, a representative analog from the broader triazolopyridine chemical space is often used as a benchmark. For example, CEP-33779, a 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of JAK2, demonstrates the therapeutic potential of this scaffold.[1]
Comparison with Alternative Kinase Inhibitors
The 6-bromo-8-fluoro-triazolo[1,5-a]pyridine analogs can be compared to other classes of kinase inhibitors targeting similar pathways. For example, in the context of RET kinase inhibition, a key target in certain types of thyroid and lung cancers, compounds based on the pyrazolo[1,5-a]pyridine scaffold are also under investigation.
| Compound Class | Target Kinase(s) | Reported Potency (IC50) | Key Structural Features | Reference |
| 6-Bromo-8-fluoro-triazolo[1,5-a]pyridines | Various (e.g., JAK2, RET, AXL) | Data primarily in patent literature | Bromo and fluoro substitution pattern | [2][3][4] |
| Pyrazolo[1,5-a]pyridines | RET Kinase | Varies by analog | Fused pyrazole and pyridine rings | [3] |
| Pyrazolo[1,5-a]pyrimidines | AXL Kinase | Varies by analog | Fused pyrazole and pyrimidine rings | [4] |
Table 1: Comparison of Triazolo-based Heterocyclic Kinase Inhibitors. This table provides a high-level comparison of different heterocyclic scaffolds being explored as kinase inhibitors. The potency of each class is highly dependent on the specific substitutions around the core structure.
Experimental Methodologies for Activity Assessment
The evaluation of 6-bromo-8-fluoro-triazolo[1,5-a]pyridine analogs as kinase inhibitors typically involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A purified recombinant kinase enzyme and its corresponding substrate (often a peptide or protein) are prepared in a suitable assay buffer.
-
Compound Incubation: The test compounds (analogs) are serially diluted and incubated with the kinase enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The enzyme transfers a phosphate group from ATP to the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase for their survival and proliferation.
Protocol:
-
Cell Culture: Cancer cell lines known to overexpress or have activating mutations in the target kinase are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) or IC50 is determined by plotting cell viability against compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway targeted by these kinase inhibitors and the experimental workflow for their evaluation.
Figure 1: General signaling pathway of receptor tyrosine kinases inhibited by triazolopyridine analogs.
Figure 2: Experimental workflow for the evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The 6-bromo-8-fluoro-triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. While detailed structure-activity relationships are still emerging from the competitive landscape of drug discovery, the available information from patent literature suggests that this class of compounds warrants further investigation. Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development. The continued exploration of this chemical space could lead to the discovery of next-generation targeted therapies for cancer and other kinase-driven diseases.
References
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WO2010092041A1 -[2][3][5] triazolo [1, 5 -a] pyridines as kinase inhibitors - Google Patents.
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WO2009047514A1 -[2][3][5]triazolo[1,5-a]pyridine and[2][3][5]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents.
- US-7999109-B2 - Ccr9 Inhibitors and Methods of Use Thereof - Unified P
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WO-2009047514-A1 -[2][3][5]triazolo[1,5-a]pyridine and[2][3][5]triazolo[1,5-c]pyrimidine Compounds and Their Use - Unified Patents Portal.
- WO2004092172A3 - Triazolo[1,5-c]pyrimidines and ... - Google.
- Patents Related To "IMIDAZO[1,2-A]PYRIDINE AND [1,2,4 ...
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed.
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH. of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH.
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A Comparative Guide to the Preclinical Profile of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
As a Senior Application Scientist, this guide provides a comprehensive overview of the preclinical evaluation of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine.
Disclaimer: Publicly available, peer-reviewed in vitro and in vivo data for the specific compound 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine are limited. Therefore, this guide has been constructed based on the well-documented activities of structurally related triazolo[1,5-a]pyridine and pyrimidine derivatives. The experimental data presented herein is illustrative and representative of what would be expected for a promising drug candidate from this class, designed to serve as a framework for research and development professionals.
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of kinases, α-glucosidase, and Janus kinases (JAKs), as well as antimicrobial effects.[1][2][3][4] The strategic incorporation of halogen atoms like bromine and fluorine can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide focuses on a novel derivative, 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, hypothetically developed as a selective inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1]
Part 1: In Vitro Evaluation
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's potency, selectivity, and cellular effects in a controlled laboratory setting.
Primary Target Engagement: Kinase Inhibition
The primary measure of a targeted inhibitor's effectiveness is its ability to inhibit its intended enzyme target at low concentrations. The half-maximal inhibitory concentration (IC50) is a critical parameter.
Rationale for Experimental Choice: A luminescence-based assay such as ADP-Glo™ is selected for its high sensitivity and broad dynamic range. It quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity. This format is also amenable to high-throughput screening.
Table 1: Comparative Enzymatic Inhibition Profile
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) | Selectivity Index (VEGFR2/EGFR) |
| 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine | 8.5 | 950 | >10,000 | 111.8 |
| Erlotinib (Reference Drug) | 12.0 | 850 | >10,000 | 70.8 |
| Compound X (Alternative Scaffold) | 35.2 | 400 | 1,500 | 11.4 |
| Data is representative and for illustrative purposes. |
The data indicates that 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine exhibits potent inhibition of EGFR and demonstrates superior selectivity over VEGFR2 compared to the reference drug, Erlotinib. High selectivity is crucial for minimizing off-target effects and associated toxicities.[1]
Detailed Protocol: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)
-
Compound Preparation: Perform a 10-point, 3-fold serial dilution of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine and control compounds in 100% DMSO, starting at a 1 mM concentration.
-
Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well, low-volume white plate.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X solution of recombinant human EGFR enzyme and its corresponding substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The final ATP concentration should be at the Michaelis-Menten constant (Km) for the enzyme to ensure accurate IC50 determination.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Activity: Antiproliferative Effects
Demonstrating that enzymatic inhibition translates to a functional effect in a cellular context is a critical next step.
Table 2: Comparative Antiproliferative Activity (EC50) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) EC50 (µM) | SW480 (Colon Cancer) EC50 (µM) | MRC-5 (Normal Lung Fibroblast) EC50 (µM) |
| 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine | 0.25 | 0.41 | > 50 |
| Erlotinib | 0.85 | 1.10 | > 50 |
| Doxorubicin (Positive Control) | 0.05 | 0.09 | 0.15 |
| Data is representative. Cell lines are examples of those used in cytotoxicity screening.[5] |
The hypothetical results show that 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine potently inhibits the proliferation of cancer cell lines with greater efficacy than the reference targeted agent. Crucially, its high EC50 against the normal MRC-5 cell line suggests a favorable therapeutic window, selectively targeting cancer cells over healthy cells.[5]
Experimental Workflow: Cellular Viability Assay
Caption: Inhibition of the EGFR signaling pathway by the compound.
Conclusion and Future Outlook
The representative data compiled in this guide positions 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine as a highly promising therapeutic candidate. Its projected high potency, superior selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy, combined with excellent tolerability, mark it as a strong candidate for further development.
Next steps in its preclinical journey would involve comprehensive safety pharmacology and toxicology studies in multiple species, investigation of potential drug resistance mechanisms, and optimization of formulation for clinical trials. The unique structural features of this compound, derived from the versatile triazolo[1,5-a]pyridine core, underscore the continuing potential of this chemical class in modern drug discovery. [6]
References
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El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 128, 106095. Available from: [Link]
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Gholamzadeh, M., et al. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 12(1), 8688. Available from: [Link]
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Zhang, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127277. Available from: [Link]
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El-Gaby, M. S. A., et al. (2021). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(2), 913-922. Available from: [Link]
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MySkinRecipes. 6-Bromo-3-(trifluoromethyl)-t[1][2][3]riazolo[4,3-a]pyridine. Available from: [Link]
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Naresh, P., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(4), 887-894. Available from: [Link]
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Ghorbani, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15615. Available from: [Link]
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Comparative Cytotoxicity Analysis of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Guide for Drug Discovery Professionals
This guide provides a comparative analysis of the potential cytotoxicity of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, a member of the promising triazolopyridine class of heterocyclic compounds. While direct experimental data on this specific molecule is not extensively available in the public domain, this document synthesizes information on structurally related compounds to forecast its potential efficacy and guide future research. We will explore the known cytotoxic profiles of analogous compounds, provide detailed experimental protocols for evaluation, and present a framework for comparative analysis.
Introduction: The Therapeutic Potential of Triazolopyridines
The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and, most notably for this guide, anticancer properties.[1][3][4] The versatility of the triazolopyridine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[4] Derivatives of this scaffold have been shown to act as kinase inhibitors, targeting pathways crucial for cell proliferation and survival, such as the PI3K and JAK2 pathways.[4] Furthermore, some triazolopyridine derivatives have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair, which can sensitize cancer cells to topoisomerase poisons.[5] Given this context, 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, with its bromine and fluorine substitutions, represents a novel candidate for cytotoxic evaluation.
Comparative Analysis of Triazolopyridine Derivatives
To establish a baseline for the potential cytotoxicity of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine, we will compare it with several other triazolo- and pyrazolo-based heterocyclic compounds for which cytotoxicity data is available. This comparative approach allows us to hypothesize the potential efficacy of the target compound and to design robust experimental validations.
Selected Comparators:
-
[3][5][6]triazolo[1,5-a]pyrimidine indole derivatives (e.g., Compound H12): These compounds have demonstrated potent antiproliferative activities against various cancer cell lines.[7]
-
Pyrazolopyridine derivatives: Certain derivatives have shown significant antiproliferative activity against breast and cervical cancer cell lines.[8]
-
6-Bromo quinazoline derivatives (e.g., Compound 8a): While not a triazolopyridine, this class of compounds shares a similar bicyclic heterocyclic structure and has shown promising cytotoxicity against cancer cells with selectivity over normal cells.[9]
-
Pyrazolo-[4,3-e][3][5][6]triazolopyrimidine derivatives: These have been evaluated for their cytotoxicity against cervical and breast cancer cell lines, with some compounds showing inhibition of key signaling pathways like EGFR.[10]
Comparative Cytotoxicity Data:
The following table summarizes the reported IC50 values for the selected comparator compounds against various cancer cell lines. The entry for 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is included to indicate the data to be determined through the experimental protocols outlined in this guide.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine | MCF-7, HCT-116 | To be determined | N/A |
| [3][5][6]triazolo[1,5-a]pyrimidine indole derivative (H12) | MGC-803 | 9.47 | [7] |
| [3][5][6]triazolo[1,5-a]pyrimidine indole derivative (H12) | HCT-116 | 9.58 | [7] |
| [3][5][6]triazolo[1,5-a]pyrimidine indole derivative (H12) | MCF-7 | 13.1 | [7] |
| Pyrazolopyridine derivative (5j) | HeLa | 6.4 ± 0.45 | [8] |
| Pyrazolopyridine derivative (5k) | MCF-7 | 2.03 ± 0.23 | [8] |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | [9] |
| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | [9] |
| Pyridopyrazolo-triazine derivative (5a) | MCF-7 | 3.89 | [11] |
Experimental Protocols for Cytotoxicity Evaluation
To ascertain the cytotoxic potential of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine and to provide a direct comparison with other relevant compounds, the following experimental workflows are recommended.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Logical Relationship Diagram:
Caption: Quadrant analysis of apoptosis using Annexin V/PI staining.
Potential Mechanisms of Action and Future Directions
The presence of a bromine atom on the triazolopyridine scaffold of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs.[2] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.[12]
Future studies should aim to not only determine the cytotoxicity of this compound but also to elucidate its mechanism of action. Investigating its effect on key signaling pathways, such as those involving EGFR, Akt, and Erk, could provide valuable insights.[10] Furthermore, exploring its potential to induce apoptosis through caspase activation would be a logical next step.[13]
Conclusion
While the cytotoxic profile of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine is yet to be experimentally determined, the extensive research on related triazolopyridine and other heterocyclic compounds suggests its potential as a valuable lead in anticancer drug discovery. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its evaluation. The unique structural features of this compound warrant a thorough investigation to unlock its therapeutic potential.
References
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. - ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel steroidal[17,16-d][3][5][6]triazolo[1,5-a]pyrimidines - PubMed. Available at: [Link]
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Triazolopyridine - Grokipedia. Available at: [Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed. Available at: [Link]
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Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH. Available at: [Link]
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Design, Synthesis and Biological Evaluation of[3][5][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC - NIH. Available at: [Link]
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Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - NIH. Available at: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents - ResearchGate. Available at: [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC - NIH. Available at: [Link]
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC - NIH. Available at: [Link]
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6-Bromo-3-(trifluoromethyl)-[3][5][6]triazolo[4,3-a]pyridine - MySkinRecipes. Available at: [Link]
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In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues - ResearchGate. Available at: [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. Available at: [Link]
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A Researcher's Guide to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery
A Researcher's Guide to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the bedrock of many therapeutic agents, and among them, the[1][2][3]triazolo[1,5-a]pyridine core has emerged as a "privileged" structure. This guide provides an in-depth literature review and comparative analysis of a particularly valuable derivative: 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine . We will delve into its synthesis, reactivity, and applications, offering a critical perspective for researchers, scientists, and drug development professionals on why this building block warrants attention.
The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Foundation of Versatility
The[1][2][3]triazolo[1,5-a]pyridine system is a nitrogen-rich bicyclic heterocycle that has garnered significant interest in drug discovery. Its structural resemblance to purines allows it to act as a bioisostere, potentially interacting with biological targets that recognize the native purine core.[1][2] This mimicry, combined with the scaffold's inherent chemical stability and synthetic tractability, has led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-tubercular compounds.[1][4]
The introduction of specific substituents onto this core structure can dramatically influence its physicochemical properties and biological activity. The focus of this guide, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, is a prime example of strategic substitution to enhance its utility as a medicinal chemistry building block.
Strategic Functionalization: The Significance of the Bromo and Fluoro Substituents
The true value of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine lies in its dual functionalization. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The fluorine atom at the 8-position, on the other hand, imparts unique electronic properties that can significantly enhance biological activity and metabolic stability.
The Bromo Group: A Gateway to Molecular Diversity
The presence of a bromine atom on the triazolopyridine core is a key feature for medicinal chemists. It allows for the facile introduction of a wide variety of substituents through well-established and robust palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7][8] This reaction enables the formation of carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, and alkyl groups. This capability is crucial for exploring the structure-activity relationship (SAR) of a lead compound, as even subtle changes in the appended group can lead to significant improvements in potency and selectivity.
The Fluoro Group: Enhancing Potency and Pharmacokinetics
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can lead to several beneficial effects:
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which can in turn affect its solubility, membrane permeability, and oral bioavailability.
The 8-fluoro substitution on the triazolopyridine ring has been shown to be particularly advantageous in the development of potent kinase inhibitors.[9]
Synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
While a definitive, publicly available, step-by-step protocol for the synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is not readily found in the primary literature, its synthesis can be inferred from related patent literature and general methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. A plausible synthetic route is outlined below.
A plausible, generalized experimental protocol is as follows:
-
Formation of the Formamidine: 2-Amino-3-fluoro-5-bromopyridine is reacted with a formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide, to yield the corresponding N,N-dimethylformimidamide.
-
Cyclization: The formamidine intermediate is then treated with an aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent. This induces a cyclization reaction to form the desired[1][2][3]triazolo[1,5-a]pyridine ring system.
-
Purification: The crude product is then purified using standard techniques, such as column chromatography or recrystallization, to yield pure 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a valuable building block for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Case Study: MET Kinase Inhibitors
Deregulation of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase is implicated in a variety of human cancers. A potent and selective MET inhibitor, AMG 337, was developed utilizing an 8-fluoro-[1][2][3]triazolo[4,3-a]pyridine core.[9] While this is a different isomer, the principles of its design and the importance of the fluoro-substituent are highly relevant. The 8-fluoro group was found to be crucial for achieving high potency. The bromo-analogue of the core scaffold would have been a key intermediate in the synthesis of a library of compounds to explore the SAR around this position.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are another important class of therapeutic targets, particularly for inflammatory diseases. Pyrazolo[1,5-a]pyridines, a closely related scaffold, have been successfully employed as p38 kinase inhibitors.[4] The ability to readily diversify the 6-position of the 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine scaffold via Suzuki coupling makes it an attractive starting point for the development of novel p38 inhibitors.
Comparative Analysis: Advantages of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
To appreciate the value of this building block, it is useful to compare it with other commonly used heterocyclic scaffolds in medicinal chemistry.
| Scaffold | Key Features | Advantages of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine |
| Purine | Natural scaffold, well-established biological roles. | The triazolopyridine core acts as a bioisostere with potentially improved metabolic stability and synthetic accessibility. |
| Indole | Privileged scaffold in medicinal chemistry. | The triazolopyridine offers more nitrogen atoms for potential hydrogen bonding and has different electronic properties. |
| Quinoline | Another important heterocyclic scaffold. | The 6-bromo-8-fluoro substitution provides specific and advantageous handles for SAR exploration and property modulation. |
| Pyrazolo[1,5-a]pyrimidine | A closely related and biologically active scaffold.[10] | The pyridine ring in the triazolopyridine offers a different vector for substituent placement and can alter the overall shape and electronic distribution of the molecule. |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the derivatization of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or DME and water.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion and Future Perspectives
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a synthetically tractable bromo-handle and a property-enhancing fluoro-substituent on a privileged heterocyclic scaffold makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition.
Future research will likely focus on expanding the library of derivatives synthesized from this core, exploring its potential in targeting other enzyme families, and further investigating the impact of the 8-fluoro substituent on pharmacokinetic properties. As our understanding of disease biology deepens, the demand for well-designed, functionalized building blocks like 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine will undoubtedly continue to grow, solidifying its place in the medicinal chemist's toolbox.
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Hughes, D. L. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(16), 7544-7567.
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Bavetsias, V., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534.
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ACS Publications. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Retrieved from [Link]
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PubMed. (2006). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Retrieved from [Link]
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PubMed Central. (2005). Drugs Designed To Inhibit Human p38 Mitogen-Activated Protein Kinase Activation Treat Toxoplasma gondii and Encephalitozoon cuniculi Infection. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be a self-validating system, integrating scientific principles with established safety regulations.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound. Its Safety Data Sheet (SDS) is the primary source of this critical information.
Key Hazards:
-
Skin and Eye Irritation: The compound is classified as a substance that causes skin irritation and serious eye irritation.[4] Direct contact must be avoided.
-
Potential for Toxicity: While specific toxicological data for this exact compound is not extensively published, the presence of a bromine atom and a fluorinated pyridine ring suggests that it should be handled with care, as many halogenated organic compounds exhibit toxicity.[5][6]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated compounds can be persistent in the environment and may have detrimental effects on aquatic life.
This initial risk assessment dictates the stringent handling and containment measures detailed in the subsequent sections.
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine in any form, including as waste:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent contact with the eyes, which can cause serious irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and potential irritation.[4] Always check glove compatibility charts. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and clothing from accidental splashes or spills. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood for all manipulations. | To minimize inhalation of any dust or aerosol. All work with this compound should be performed in a chemical fume hood. |
Waste Segregation and Containerization: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[7] The principle is to prevent dangerous reactions and to facilitate proper treatment and disposal.
Do NOT mix 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine waste with:
-
Non-halogenated organic waste: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can increase costs.[5][8]
-
Aqueous waste: This compound is likely to have low solubility in water, and mixing could create a multiphasic hazardous waste.
-
Acids or bases: The triazolopyridine core may react unpredictably with strong acids or bases.
-
Oxidizing agents: To prevent potentially vigorous or explosive reactions.
Containerization Protocol:
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top cap.
-
Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5] This prevents the release of vapors and protects the laboratory environment.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from heat, sparks, or flames.
Step-by-Step Disposal Procedure
The overarching principle for the disposal of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is that it must be handled by a licensed hazardous waste disposal company.[4] The following workflow outlines the process from the laboratory bench to final disposal.
Detailed Steps:
-
At the Point of Generation: As soon as a process involving 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is complete, collect all waste materials. This includes residual solid compound, solutions containing the compound, and any contaminated items like weighing paper or pipette tips.
-
Waste Transfer: Carefully transfer the waste into the designated and pre-labeled halogenated waste container. If dealing with a solid, use a dedicated spatula. For solutions, use a funnel to prevent spills.
-
Contaminated Sharps and Labware: Needles, syringes, or broken glassware contaminated with this compound are considered "sharps" and must be disposed of in a designated sharps container.[1][2] Glassware that will be cleaned for reuse must be decontaminated with a suitable solvent, and the solvent rinse must be collected as halogenated waste.
-
Full Container Management: Once the waste container is full (no more than 90% capacity to allow for expansion), ensure the cap is tightly sealed. Complete the hazardous waste tag with all required information, including the approximate concentration of the components.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated laboratory safety officer. They will arrange for the collection of the waste by a certified hazardous waste management company.
-
Documentation: The transport of hazardous waste requires a manifest, which is part of the EPA's "cradle-to-grave" system to track hazardous waste from generation to disposal.[7][9] Your EHS department will manage this documentation.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as detailed in Section 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
The Final Step: Incineration
While the in-lab procedure ends with the collection of waste by a certified vendor, it is crucial to understand the ultimate fate of the compound. For halogenated organic compounds like 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, the preferred method of disposal is high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF).[6][10] This process breaks down the molecule into simpler, less harmful components and is the most effective way to ensure its complete destruction.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
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Navigating the Safe Handling of 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
Navigating the Safe Handling of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-8-fluoro-[1][2]triazolo[1,5-a]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[2] By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of deep understanding and proactive risk mitigation in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any handling of 6-Bromo-8-fluoro-[1][3][2]triazolo[1,5-a]pyridine, a thorough understanding of its potential hazards is paramount. According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[4]
Primary Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation.[4]
While specific toxicological data for this exact compound is limited, the presence of bromine and fluorine on an aromatic heterocyclic scaffold warrants a cautious approach.[2] Halogenated organic compounds can possess various toxicological properties, and it is prudent to treat this substance with a high degree of care.
| Hazard Classification | Category | Precautionary Statement |
| Skin Corrosion/Irritation | 2 | Wash skin thoroughly after handling. Wear protective gloves.[4] |
| Serious Eye Damage/Irritation | 2 | Wear eye protection/face protection.[4] |
| Specific Target Organ Toxicity | 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4] |
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. Before relying on PPE, a robust framework of engineering and administrative controls must be in place.
-
Engineering Controls: All work with 6-Bromo-8-fluoro-[1][3][2]triazolo[1,5-a]pyridine, especially when handling the solid or preparing solutions, must be conducted in a properly functioning and certified chemical fume hood. This is critical to minimize the risk of inhalation.[5] Ensure that an eyewash station and a safety shower are readily accessible and within a 10-second travel distance from the workstation.[4][5]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for the handling of this compound. This SOP should be read and understood by all personnel who will be working with the material. Restrict access to the designated work area to authorized personnel only.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for mitigating the risks of skin and eye contact, as well as inhalation. The following PPE is mandatory when handling 6-Bromo-8-fluoro-[1][3][2]triazolo[1,5-a]pyridine.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[1][4] Safety glasses do not provide a sufficient seal to protect against splashes or fine dust.[1] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are generally suitable for incidental contact.[1] However, for prolonged handling or when immersing hands, consider more robust gloves such as butyl rubber. Always double-glove when handling this compound.[8] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[8] Proper glove removal technique is essential to prevent skin contamination.[1]
-
Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required to protect against skin contact.[8]
-
-
Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation outside of a fume hood or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][6]
Step-by-Step Handling and Disposal Protocols
A methodical and cautious approach to handling and disposal is critical for maintaining a safe laboratory environment.
4.1. Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. The designated work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Use appropriate tools to handle the solid and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Post-Handling: After handling, decontaminate all surfaces in the fume hood. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[4]
4.2. Disposal Plan:
All waste containing 6-Bromo-8-fluoro-[1][3][2]triazolo[1,5-a]pyridine, including empty containers, contaminated gloves, and weigh boats, must be disposed of as hazardous waste.[4]
-
Waste Collection: Collect all solid and liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, a swift and correct response is critical.
5.1. Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
5.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety
The responsible use of novel chemical compounds like 6-Bromo-8-fluoro-[1][3][2]triazolo[1,5-a]pyridine is fundamental to advancing scientific discovery. By integrating a deep understanding of its hazards with robust safety protocols, researchers can confidently and safely explore its potential. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant, informed, and committed to a culture of safety within the laboratory.
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ChemicalBook. (n.d.). 6-Bromo-8-fluoro-[1][3][2]triazolo[1,5-a]pyridine | 1592865-93-4. Retrieved from ChemicalBook.
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Echemi. (n.d.). 8-BroMo-5-Methyl[1][3][2]-Triazolo[1,5-a]pyridine Safety Data Sheets. Retrieved from Echemi.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
